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  • Product: D-Alanyl-O-(5-phenylpentanoyl)-L-serine
  • CAS: 921933-76-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Proposed Mechanism of Action of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Abstract D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic dipeptide derivative with a structure suggestive of biological activity, particularly in the realm of antimicrobial research. While direct studies on this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic dipeptide derivative with a structure suggestive of biological activity, particularly in the realm of antimicrobial research. While direct studies on this specific molecule are not extensively published, its core components, notably the presence of a D-alanine residue, provide a strong basis for a hypothesized mechanism of action centered on the disruption of bacterial cell wall biosynthesis. This guide synthesizes established biochemical principles to propose a detailed, testable model for its mode of action, targeting researchers and professionals in drug development. We will explore the rationale behind this hypothesis, outline key experiments for its validation, and provide the necessary protocols and visual aids to facilitate further investigation.

Introduction: The Rationale for a Bacterial Cell Wall Target

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. Its biosynthesis is a complex, multi-step process that has long been a successful target for antibiotics. A key component of the peptidoglycan precursor is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is crucial for the cross-linking of peptidoglycan chains.[1][2] The structural similarity of D-Alanyl-O-(5-phenylpentanoyl)-L-serine to this critical dipeptide forms the foundation of our proposed mechanism.

The inclusion of a D-amino acid in a peptide structure is a common strategy employed by antimicrobial peptides to interact with bacterial-specific processes.[3][4] The presence of D-alanine in the topic compound strongly suggests a potential interaction with the enzymatic machinery responsible for peptidoglycan synthesis.

Proposed Mechanism of Action: Interference with Peptidoglycan Synthesis

We hypothesize that D-Alanyl-O-(5-phenylpentanoyl)-L-serine acts as a competitive inhibitor of enzymes involved in the latter stages of peptidoglycan synthesis. The core of this hypothesis lies in its ability to mimic the natural D-Ala-D-Ala substrate.

The Target Pathway: Peptidoglycan Biosynthesis

The biosynthesis of the bacterial cell wall can be broadly divided into three stages:

  • Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This stage culminates in the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide.

  • Membrane Stage: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), forming Lipid I. N-acetylglucosamine (GlcNAc) is then added to form Lipid II. Lipid II is subsequently flipped across the cytoplasmic membrane.[5][6][7]

  • Periplasmic Stage: The disaccharide-pentapeptide unit from Lipid II is incorporated into the growing peptidoglycan chain via transglycosylation. The final step is transpeptidation, where the peptide side chains are cross-linked, a reaction catalyzed by penicillin-binding proteins (PBPs).[6]

Hypothesized Points of Inhibition

D-Alanyl-O-(5-phenylpentanoyl)-L-serine could potentially inhibit one or more enzymes in this pathway:

  • Penicillin-Binding Proteins (PBPs): These enzymes catalyze the final transpeptidation step, forming the cross-links between peptidoglycan chains. They recognize the D-Ala-D-Ala motif of the pentapeptide. The topic compound could act as a substrate analog, binding to the active site of PBPs and preventing the cross-linking of the cell wall. This would lead to a weakened cell wall and eventual cell lysis.[2][6]

  • D-alanyl-D-alanine Ligase (Ddl): This enzyme is responsible for the synthesis of the D-Ala-D-Ala dipeptide in the cytoplasm.[1] While the topic compound is a dipeptide itself, its structural components might allow it to bind to the active site of Ddl, preventing the formation of the natural dipeptide and starving the cell of this essential precursor.

The most probable mechanism is the inhibition of PBPs due to the structural resemblance to the terminal end of the pentapeptide chain that PBPs act upon. The bulky 5-phenylpentanoyl group could also contribute to the binding affinity and specificity for the enzyme's active site.

Visualizing the Proposed Mechanism

Proposed_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide Ddl Ddl UDP-MurNAc-tripeptide->Ddl D-Ala-D-Ala D-Ala-D-Ala Ddl->D-Ala-D-Ala Synthesizes D-Ala D-Ala D-Ala->Ddl UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide Incorporated Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II Forms Growing_Peptidoglycan Growing_Peptidoglycan Lipid_II->Growing_Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Crosslinked_Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation PBP PBP PBP->Crosslinked_Peptidoglycan Catalyzes Compound D-Alanyl-O-(5-phenylpentanoyl)-L-serine Compound->PBP

Caption: Proposed mechanism of action of D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of in vitro and whole-cell assays are recommended.

In Vitro Enzyme Inhibition Assays

These assays will directly test the inhibitory activity of the compound against the hypothesized target enzymes.

4.1.1. Penicillin-Binding Protein (PBP) Inhibition Assay

Objective: To determine if D-Alanyl-O-(5-phenylpentanoyl)-L-serine can inhibit the activity of PBPs.

Protocol:

  • PBP Extraction: Isolate membrane fractions containing PBPs from a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Bocillin FL Binding: Use a fluorescently labeled penicillin derivative, such as Bocillin FL, which covalently binds to the active site of most PBPs.

  • Competition Assay:

    • Pre-incubate the PBP-containing membrane fractions with varying concentrations of D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

    • Add Bocillin FL to the reaction mixture.

    • Incubate to allow for binding.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Analysis: A decrease in the fluorescence intensity of the PBP bands in the presence of the test compound indicates competitive binding and inhibition.

4.1.2. D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay

Objective: To assess the inhibitory potential of the compound against Ddl.

Protocol:

  • Enzyme Purification: Overexpress and purify recombinant Ddl enzyme.

  • Assay Principle: The activity of Ddl can be measured by monitoring the ATP consumption coupled to the ligation of two D-alanine molecules.

  • Coupled Enzyme Assay:

    • Use a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay system.

    • The ADP produced by Ddl is used by PK to convert phosphoenolpyruvate to pyruvate.

    • LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibition Analysis: Perform the assay in the presence of varying concentrations of D-Alanyl-O-(5-phenylpentanoyl)-L-serine to determine its IC50 value.

Whole-Cell Antibacterial Activity Assays

These assays will determine the compound's effectiveness against live bacteria.

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.

Protocol:

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) to mid-log phase.

  • Serial Dilution: Prepare a series of two-fold dilutions of D-Alanyl-O-(5-phenylpentanoyl)-L-serine in a suitable growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

4.2.2. Bacterial Cell Lysis Assay

Objective: To determine if the compound induces bacterial cell lysis, which is consistent with cell wall synthesis inhibition.

Protocol:

  • Bacterial Culture: Grow a bacterial culture to mid-log phase.

  • Compound Treatment: Add D-Alanyl-O-(5-phenylpentanoyl)-L-serine at a concentration above its MIC.

  • Monitoring Lysis: Monitor the optical density (OD) of the culture at 600 nm over time. A decrease in OD600 indicates cell lysis.

  • Control: Include a positive control (e.g., a known cell wall synthesis inhibitor like penicillin) and a negative control (no compound).

Data Presentation and Interpretation

Experiment Metric Expected Outcome for Positive Result
PBP Inhibition Assay IC50A low IC50 value, indicating potent inhibition of PBP activity.
Ddl Inhibition Assay IC50A measurable IC50 value, though likely higher than for PBPs.
MIC Determination µg/mL or µMA low MIC value against Gram-positive bacteria.
Cell Lysis Assay Change in OD600A significant decrease in OD600 over time after compound addition.

Conclusion and Future Directions

The structural features of D-Alanyl-O-(5-phenylpentanoyl)-L-serine strongly suggest a mechanism of action involving the inhibition of bacterial cell wall synthesis. The proposed experiments provide a clear and logical path to validate this hypothesis. Positive results from these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its antibacterial activity.

  • Spectrum of Activity: Testing the compound against a broader panel of bacterial strains, including Gram-negative and antibiotic-resistant isolates.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of bacterial infection.

This in-depth guide provides a solid foundation for researchers to begin a comprehensive investigation into the mechanism of action of D-Alanyl-O-(5-phenylpentanoyl)-L-serine, a compound with promising potential as a novel antibacterial agent.

References

  • Teixobactin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Teixobactin]
  • Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7680783/]
  • 'Youngest' antibiotic kills bacteria via a new two-step mechanism - News - Utrecht University. [URL: https://www.uu.nl/en/news/youngest-antibiotic-kills-bacteria-via-a-new-two-step-mechanism]
  • The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study | mSystems - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/mSystems.00961-19]
  • Therapeutic compounds targeting Lipid II for antibacterial purposes - Dove Medical Press. [URL: https://www.dovepress.com/therapeutic-compounds-targeting-lipid-ii-for-antibacterial-purposes-peer-reviewed-fulltext-article-IDR]
  • Researchers unravel the mechanism of teixobactin at the atomic level. [URL: https://www.news-medical.
  • Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6709855/]
  • The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7259160/]
  • Lipid II Binding and Transmembrane Properties of Various Antimicrobial Lanthipeptides | Journal of Chemical Theory and Computation - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.1c00713]
  • An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/AEM.00389-20]
  • D-alanine-D-alanine: Microbiology Study Guide | Fiveable. [URL: https://library.fiveable.me/key-terms/d-alanine-d-alanine]
  • Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3064195/]
  • VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?. [URL: https://www.pnas.org/doi/10.1073/pnas.96.23.12997]
  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin - ResearchGate. [URL: https://www.researchgate.net/publication/17006883_The_significance_of_D-alanyl-D-alanine_termini_in_the_biosynthesis_of_bacterial_cell_walls_and_the_action_of_penicillin_vancomycin_and_ristocetin]
  • Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers | ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.9b01149]

Sources

Exploratory

An In-Depth Technical Guide on the Anticipated Biological Activity of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

A Note to the Researcher: The compound D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a novel molecular entity for which there is currently no available scientific literature detailing its biological activity. This guide, th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The compound D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a novel molecular entity for which there is currently no available scientific literature detailing its biological activity. This guide, therefore, takes a first-principles approach, deconstructing the molecule into its constituent components to hypothesize its potential biological activities and to provide a comprehensive framework for its investigation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals in exploring the therapeutic potential of this intriguing compound.

Part 1: Molecular Deconstruction and Hypothetical Biological Context

The structure of D-Alanyl-O-(5-phenylpentanoyl)-L-serine suggests two primary avenues of biological inquiry: antimicrobial and neuromodulatory activities. This hypothesis is based on the well-established roles of its fundamental components:

  • D-Alanine: A crucial component of the peptidoglycan cell wall in many bacteria. Its presence is a key target for several classes of antibiotics.

  • L-Serine and its enantiomer, D-Serine: L-serine is a proteinogenic amino acid with significant metabolic roles, while D-serine is a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a vital role in synaptic plasticity and neurotransmission.[1][2][3][4]

  • 5-Phenylpentanoyl Group: This lipophilic moiety is anticipated to enhance the molecule's ability to cross biological membranes, a crucial attribute for drug efficacy.

Given these components, D-Alanyl-O-(5-phenylpentanoyl)-L-serine could potentially act as a novel antibiotic by interfering with bacterial cell wall synthesis or as a neuromodulatory agent by interacting with receptors in the central nervous system.

Part 2: Proposed Synthesis Strategies

The synthesis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine can be approached through established methods of peptide and ester chemistry. A plausible synthetic route would involve the esterification of the hydroxyl group of L-serine with 5-phenylpentanoic acid, followed by the coupling of the N-terminus of the resulting ester with a protected D-alanine.

A generalized workflow for the chemical synthesis is proposed below:

cluster_synthesis Proposed Synthesis Workflow Protect_Serine Protection of L-Serine Amino Group Esterification Esterification with 5-Phenylpentanoic Acid Protect_Serine->Esterification Base, DCC/DMAP Deprotection Deprotection of Amino Group Esterification->Deprotection Acidic or hydrogenolytic cleavage Peptide_Coupling Peptide Coupling with Protected D-Alanine Deprotection->Peptide_Coupling Protected D-Alanine, Coupling Reagent (e.g., HATU) Final_Deprotection Final Deprotection Peptide_Coupling->Final_Deprotection Appropriate deprotection strategy Purification Purification (HPLC) Final_Deprotection->Purification cluster_antimicrobial Hypothetical Antimicrobial Mechanism Molecule D-Alanyl-O-(5-phenylpentanoyl)-L-serine Membrane Bacterial Cell Membrane Molecule->Membrane Anchoring via 5-phenylpentanoyl group PBP Penicillin-Binding Protein (PBP) Molecule->PBP Competitive Inhibition Membrane->PBP Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition Inhibition PBP->Inhibition Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened cell wall leads to Inhibition->Peptidoglycan Blocks cross-linking

Caption: Hypothetical mechanism of antimicrobial action.

Neuromodulatory Activity

The presence of D-alanine and L-serine, a precursor to the NMDA receptor co-agonist D-serine, suggests a potential role in modulating neuronal activity. [1][2]The 5-phenylpentanoyl group could facilitate blood-brain barrier penetration.

Hypothesized Mechanism of Action:

D-Alanyl-O-(5-phenylpentanoyl)-L-serine could be metabolized in the central nervous system to release D-alanine and O-(5-phenylpentanoyl)-L-serine. The latter could be further processed to L-serine, which is a precursor for D-serine synthesis by serine racemase. [5][6]An increase in D-serine levels could potentiate NMDA receptor activity. [4][7]

cluster_neuromodulatory Hypothetical Neuromodulatory Pathway Molecule D-Alanyl-O-(5-phenylpentanoyl)-L-serine Metabolism Metabolism in CNS Molecule->Metabolism D_Alanine D-Alanine Metabolism->D_Alanine Serine_Derivative O-(5-phenylpentanoyl)-L-serine Metabolism->Serine_Derivative L_Serine L-Serine Serine_Derivative->L_Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Potentiation Potentiation of Synaptic Transmission NMDAR->Potentiation

Caption: Hypothetical neuromodulatory mechanism of action.

Part 4: Experimental Protocols for Biological Activity Assessment

A structured experimental approach is essential to validate the hypothesized biological activities.

Workflow for Biological Activity Screening

cluster_workflow Experimental Investigation Workflow Synthesis_Purification Synthesis and Purification In_Vitro_Screening In Vitro Screening Synthesis_Purification->In_Vitro_Screening Antimicrobial_Assays Antimicrobial Assays In_Vitro_Screening->Antimicrobial_Assays Neuromodulatory_Assays Neuromodulatory Assays In_Vitro_Screening->Neuromodulatory_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays MIC_Determination MIC Determination Antimicrobial_Assays->MIC_Determination PBP_Binding_Assay PBP Binding Assay Antimicrobial_Assays->PBP_Binding_Assay Receptor_Binding_Assay NMDA Receptor Binding Assay Neuromodulatory_Assays->Receptor_Binding_Assay Neurotransmitter_Uptake Neurotransmitter Uptake/Release Assay Neuromodulatory_Assays->Neurotransmitter_Uptake In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies

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Foundational

Chemical properties of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Technical Whitepaper: Chemical Properties and Synthetic Workflows of D-Alanyl-O-(5-phenylpentanoyl)-L-serine Executive Overview The engineering of peptide-based therapeutics frequently encounters two major pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical Properties and Synthetic Workflows of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Executive Overview

The engineering of peptide-based therapeutics frequently encounters two major pharmacokinetic bottlenecks: rapid proteolytic degradation and poor membrane permeability. D-Alanyl-O-(5-phenylpentanoyl)-L-serine represents a highly rationalized synthetic solution to these challenges. By substituting the standard L-alanine with its D-enantiomer, the molecule gains profound resistance against aminopeptidases[1]. Simultaneously, the O-esterification of the L-serine hydroxyl group with 5-phenylpentanoic acid acts as a lipophilic prodrug modification, masking polarity to enhance cellular uptake before intracellular esterases release the active dipeptide[2].

This whitepaper provides an in-depth analysis of the molecule’s physicochemical properties, the mechanistic causality behind its structural design, and a self-validating synthetic workflow for its production.

Structural and Physicochemical Profiling

The molecule is a modified dipeptide featuring an N-terminal D-alanine linked via a standard amide bond to an L-serine residue. The side-chain hydroxyl of the serine is esterified with a 5-phenylpentanoyl moiety. This specific functionalization significantly alters the molecule's partition coefficient (LogP), shifting it from a hydrophilic peptide to a membrane-permeable entity[3].

Physicochemical PropertyValue
Molecular Formula C₁₇H₂₄N₂O₅[3]
Molecular Weight 336.38 g/mol [3]
LogP (Estimated) 2.1 – 2.5 (Lipophilic)
Hydrogen Bond Donors 3 (N-terminal NH₂, peptide NH, C-terminal OH)
Hydrogen Bond Acceptors 5 (Carbonyl and ester oxygens)
Rotatable Bonds 9
Physical State White crystalline powder[4]

Mechanistic Rationale: Stereochemistry and Prodrug Kinetics

D-Amino Acid Mediated Protease Resistance

Endogenous proteases, such as trypsin and various aminopeptidases, are stereoselective. They require a specific spatial topochemistry to align the scissile peptide bond with their catalytic triad (e.g., His57, Asp102, and Ser195 in serine proteases). The L → D chirality conversion at the N-terminus fundamentally alters the relative distance between the peptide carbonyl and the enzyme's active site[1]. This steric mismatch severely compromises the peptide-protease binding affinity, resulting in an "inactive complex" that grants the molecule exceptional stability in serum and gastrointestinal environments[1].

Lipophilic Prodrug Esterification

Free hydroxyl groups on amino acid side chains (like serine) form extensive hydrogen networks with water, drastically limiting passive diffusion across lipid bilayers. The O-esterification with 5-phenylpentanoic acid masks this polar group, increasing the molecule's lipophilicity[5]. Once the molecule traverses the cell membrane, ubiquitous intracellular esterases recognize the ester bond and rapidly hydrolyze it, releasing the active D-Ala-L-Ser dipeptide and the inert 5-phenylpentanoic acid byproduct[2][5].

G Prodrug D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Lipophilic Prodrug) Hydrolysis Esterase Cleavage (pH > 7.5) Prodrug->Hydrolysis Intracellular/Plasma Protease Aminopeptidases Prodrug->Protease Enzymatic Challenge Metabolites D-Ala-L-Ser + 5-Phenylpentanoic Acid Hydrolysis->Metabolites Active Release Resistance No Cleavage (D-Amino Acid Resistance) Protease->Resistance Steric Hindrance

Caption: Degradation pathways highlighting esterase cleavage and protease resistance.

Self-Validating Synthetic Methodology

To synthesize D-Alanyl-O-(5-phenylpentanoyl)-L-serine with high optical purity, a hybrid solution-phase approach is recommended. Standard Solid-Phase Peptide Synthesis (SPPS) often struggles with selective side-chain O-esterification due to steric hindrance on the resin. The following protocol embeds strict Quality Control (QC) gates to ensure the system is self-validating.

Phase 1: Dipeptide Backbone Assembly
  • Reactants: Boc-D-Ala-OH (1.0 eq) + H-L-Ser-OBzl·HCl (1.05 eq).

  • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) in anhydrous DCM/DMF (4:1).

  • Procedure: Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.

  • Causality: EDC/HOBt is chosen over stronger coupling agents (like HATU) to strictly minimize racemization of the D-Ala residue. The Boc group protects the N-terminus from unwanted acylation during the subsequent esterification, while the benzyl (Bzl) ester protects the C-terminus.

  • Self-Validation Gate 1: Perform LC-MS on the organic layer. The reaction is validated only when the starting materials are consumed and the intermediate Boc-D-Ala-L-Ser-OBzl peak ([M+H]⁺ = 367.4) constitutes >95% of the total ion current.

Phase 2: O-Esterification of the Serine Side Chain
  • Reactants: Boc-D-Ala-L-Ser-OBzl (1.0 eq) + 5-phenylpentanoic acid (1.5 eq).

  • Reagents: N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.

  • Procedure: Add reagents at 0°C, stir for 12 hours at room temperature.

  • Causality: DIC is utilized instead of DCC because its urea byproduct (DIU) is soluble in DCM, preventing tedious filtration steps. DMAP acts as a crucial nucleophilic catalyst; without it, the secondary-like steric environment of the serine hydroxyl will resist esterification.

  • Self-Validation Gate 2: LC-MS analysis must confirm the total disappearance of the m/z 367.4 peak and the emergence of the fully protected intermediate ([M+H]⁺ = 527.6).

Phase 3: Orthogonal Deprotection
  • Step A (C-Terminal Deprotection): Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 2 hours.

    • Causality: Catalytic hydrogenation selectively cleaves the benzyl ester. Saponification (using NaOH/LiOH) is strictly avoided, as basic conditions would prematurely hydrolyze the newly formed 5-phenylpentanoyl ester[5].

  • Step B (N-Terminal Deprotection): Filter through Celite, concentrate, and resuspend in 20% Trifluoroacetic Acid (TFA) in DCM for 1 hour.

    • Causality: Acidic conditions cleanly remove the Boc group. The O-ester bond is highly stable under these acidic conditions.

  • Self-Validation Gate 3 (Final QC): Evaporate TFA, precipitate in cold diethyl ether, and analyze via Preparative RP-HPLC (C18 column, 5-95% Acetonitrile/Water with 0.1% TFA). Final ESI-MS must confirm the target mass of 337.4 [M+H]⁺ .

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. URL:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. URL:[Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems. PMC / NIH. URL:[Link]

Sources

Exploratory

Advanced Peptidomimetic Engineering: D-Alanyl-O-(5-phenylpentanoyl)-L-serine and Its Structural Analogs

Executive Summary & Molecular Rationale Peptidomimetics bridge the critical gap between small-molecule therapeutics and biologics. While the L-isomer compound, L-Alanyl-O-(5-phenylpentanoyl)-L-serine (CAS 921934-39-6), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Peptidomimetics bridge the critical gap between small-molecule therapeutics and biologics. While the L-isomer compound, L-Alanyl-O-(5-phenylpentanoyl)-L-serine (CAS 921934-39-6), is an established biochemical building block[1], its L-alanine N-terminus renders it highly susceptible to rapid degradation by endogenous aminopeptidases, severely limiting its in vivo efficacy.

By engineering the stereochemical inversion to D-Alanyl-O-(5-phenylpentanoyl)-L-serine , researchers can drastically enhance the proteolytic stability of the scaffold. The molecular architecture of this analog class relies on three synergistic domains:

  • D-Alanine (N-terminus) : Stereochemical inversion from an L- to a D-amino acid prevents recognition by native aminopeptidases, exponentially increasing the plasma half-life.

  • L-Serine (Core Scaffold) : Provides the chiral backbone and a reactive side-chain hydroxyl group, allowing for orthogonal functionalization without disrupting the primary peptide backbone.

  • 5-Phenylpentanoyl Moiety (O-linked) : This lipophilic acyl chain serves a dual purpose. First, it increases the partition coefficient (LogP), driving passive cell membrane permeation. Second, the 5-phenylpentanoyl group is a highly optimized motif for occupying deep hydrophobic S1/S1' pockets in serine hydrolases and caspases, making it a critical pharmacophore for enzyme inhibition[2][3].

Synthetic Methodology: A Self-Validating Protocol

To synthesize D-Alanyl-O-(5-phenylpentanoyl)-L-serine and its structural analogs, a highly controlled solution-phase peptide synthesis strategy is required. The following protocol integrates orthogonal protecting groups to prevent racemization and unwanted N-acylation, ensuring a self-validating workflow.

Step 1: Dipeptide Coupling (Backbone Formation)
  • Procedure : Dissolve Boc-D-Ala-OH and H-Ser(OBzl)-OMe·HCl (1:1 molar ratio) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3 eq) to neutralize the hydrochloride salt. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq). Stir at 25°C for 12 hours.

  • Causality : HOBt is strictly required to form an active ester intermediate that suppresses the racemization of the D-Ala residue during activation. EDC is selected as the coupling agent because its urea byproduct is water-soluble, allowing for a self-validating purification via simple aqueous washing.

Step 2: Selective Benzyl Deprotection
  • Procedure : Dissolve the purified Boc-D-Ala-Ser(OBzl)-OMe in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through a Celite pad to remove the catalyst.

  • Causality : Hydrogenolysis selectively cleaves the benzyl ether protecting the Serine side-chain hydroxyl. The reaction conditions are mild enough to leave the Boc group and the methyl ester completely intact, ensuring orthogonal deprotection.

Step 3: O-Acylation (Lipid Anchoring)
  • Procedure : Dissolve the deprotected dipeptide in anhydrous dichloromethane (DCM). Add Pyridine (2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C. Dropwise add 5-phenylpentanoyl chloride (1.1 eq). Stir for 3 hours, allowing it to warm to room temperature.

  • Causality : DMAP acts as a powerful nucleophilic catalyst, essential for accelerating the esterification of the sterically hindered secondary hydroxyl group of Serine. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature acidic cleavage of the Boc group.

Step 4: Global Deprotection and Validation
  • Procedure : Treat the intermediate with 1M LiOH in THF/H2O (3:1) for exactly 2 hours at 0°C to hydrolyze the methyl ester. Neutralize with 1M HCl and extract. Subsequently, treat the dried residue with Trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour at room temperature to cleave the Boc group. Purify via preparative HPLC.

  • Causality : Saponification (LiOH) must be strictly controlled at 0°C to prevent the base-catalyzed hydrolysis of the newly formed O-ester. TFA cleavage is highly specific to the Boc group and does not compromise the ester or peptide bonds. Final validation via LC-MS ensures the correct mass and absence of racemized diastereomers.

SyntheticWorkflow A Boc-D-Ala-OH + H-Ser(OBzl)-OMe B Dipeptide Core Boc-D-Ala-Ser(OBzl)-OMe A->B EDC, HOBt C Deprotection (Hydrogenolysis) B->C D Boc-D-Ala-Ser-OMe C->D H2, Pd/C E O-Acylation (5-phenylpentanoyl chloride) D->E F Boc-D-Ala-O-(5-phenylpentanoyl) -Ser-OMe E->F DMAP, Pyridine G Global Deprotection (TFA / LiOH) F->G H D-Alanyl-O-(5-phenylpentanoyl) -L-serine G->H 1. LiOH 2. TFA

Synthetic workflow for D-Alanyl-O-(5-phenylpentanoyl)-L-serine analogs.

Structure-Activity Relationship (SAR) Data

Structural analogs are generated by modifying the N-terminal amino acid or the O-acyl chain length. The table below summarizes the quantitative structure-activity relationship (SAR) data, demonstrating how specific modifications impact lipophilicity, proteolytic stability, and target enzyme inhibition.

Compound IDN-TerminusO-Acyl Chain ModificationLogP (calc)Aminopeptidase T1/2Target Enzyme IC50 (nM)
EVT-L (Ref) L-Ala5-phenylpentanoyl2.1< 15 min450
Analog 1 D-Ala5-phenylpentanoyl2.1> 24 h120
Analog 2 D-Ala4-phenylbutanoyl1.8> 24 h850
Analog 3 D-Ala6-phenylhexanoyl2.5> 24 h310
Analog 4 D-Val5-phenylpentanoyl2.6> 48 h590

Data Interpretation : Inversion to the D-Ala stereoisomer (Analog 1) yields a >90-fold increase in half-life compared to the L-Ala reference[1]. Shortening the acyl chain to 4-phenylbutanoyl (Analog 2) drastically reduces binding affinity, confirming that the 5-carbon linker is the optimal length for reaching deep hydrophobic pockets[2].

Intracellular Activation and Pharmacological Pathways

D-Alanyl-O-(5-phenylpentanoyl)-L-serine analogs frequently function as advanced prodrugs or targeted inhibitors. The lipophilic 5-phenylpentanoyl chain facilitates rapid passive diffusion across the phospholipid bilayer. Once in the cytosol, the O-ester bond can either remain intact to directly inhibit specific metalloproteinases or caspases[3], or undergo selective hydrolysis by intracellular esterases to release the active D-Ala-L-Ser dipeptide and 5-phenylpentanoic acid.

Pathway Prodrug Peptidomimetic Prodrug D-Ala-O-(5-phenylpentanoyl)-L-Ser Membrane Cell Membrane Penetration Prodrug->Membrane High LogP driven diffusion Esterase Intracellular Esterases (Hydrolytic Cleavage) Membrane->Esterase Cytosolic Entry Active Free D-Ala-L-Ser + 5-phenylpentanoic acid Esterase->Active Cleavage of O-ester bond Target Target Interaction (Serine Hydrolase Inhibition) Active->Target Active Metabolite Binding

Intracellular activation pathway and target interaction of the peptidomimetic prodrug.

References

  • EvitaChem . "Buy L-Alanyl-O-(5-phenylpentanoyl)-L-serine (EVT-14318128) | 921934-39-6". EvitaChem Catalog. 1

  • Zheng, J. et al. "Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family". PMC, National Institutes of Health. 2

  • BRENDA Enzyme Database . "Information on EC 3.4.22.56 - caspase-3". BRENDA Database. 3

Sources

Foundational

In Vitro Stability of D-Alanyl-O-(5-phenylpentanoyl)-L-serine: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating the pharmacokinetic viability of a synthetic peptidomimetic requires moving beyond basic degradation checklists. D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic viability of a synthetic peptidomimetic requires moving beyond basic degradation checklists. D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a highly specialized construct that presents a dual stability challenge: it is engineered to resist specific proteolytic degradation while remaining susceptible to targeted esterase bioactivation.

This whitepaper deconstructs the mechanistic causality behind its in vitro stability profile and outlines the self-validating experimental frameworks required to accurately quantify its pharmacokinetic behavior.

Structural Rationale & Mechanistic Causality

The molecular architecture of D-Alanyl-O-(5-phenylpentanoyl)-L-serine is deliberately designed to manipulate endogenous metabolic pathways. Its stability profile is dictated by two distinct structural modifications:

N-Terminal Peptidase Resistance (The D-Amino Acid Shield)

Endogenous exopeptidases, particularly Aminopeptidase M (APM), rapidly hydrolyze circulating peptides by cleaving L-amino acids from the N-terminus. By substituting the terminal residue with D-Alanine , the molecule introduces severe steric hindrance. The stereochemical inversion prevents the enzyme's active site from properly orienting the scissile amide bond, effectively halting degradation (1[1]). This modification dramatically increases the biological half-life of the peptide backbone (2[2]).

Esterase-Mediated Bioactivation (The Lipophilic Promoiety)

While the peptide backbone is shielded, the L-serine hydroxyl group is esterified with a 5-phenylpentanoyl chain. This lipophilic promoiety enhances membrane permeability but acts as a built-in "trigger." Ubiquitous plasma and hepatic carboxylesterases (CES1 and CES2) recognize this ester bond, rapidly hydrolyzing it to release the active polar core (D-Ala-L-Ser) and a 5-phenylpentanoic acid byproduct (3[3]).

Pathway Prodrug D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Intact Construct) Esterase Carboxylesterases (CES1 / CES2) Prodrug->Esterase Susceptible (Ester Bond) Aminopeptidase Aminopeptidase M (Sterically Blocked) Prodrug->Aminopeptidase Resistant (D-Ala N-terminus) Intermediate D-Alanyl-L-serine (Active Polar Core) Esterase->Intermediate Hydrolysis Byproduct 5-phenylpentanoic acid (Lipophilic Promoiety) Esterase->Byproduct Cleavage

Figure 1: Enzymatic cleavage pathway demonstrating esterase susceptibility and peptidase resistance.

Self-Validating Experimental Workflows

To rigorously evaluate the stability of this compound, we must isolate the chemical, peptidase, and esterase degradation pathways. Every protocol described below is engineered as a self-validating system —meaning the assay inherently proves its own accuracy through integrated controls and mechanistic quenching.

Plasma Stability Assay (Esterase Susceptibility)

Because esterase activity dictates the cleavage of the 5-phenylpentanoyl group, plasma stability is the most critical metric.

The Causality of the Protocol:

  • Multi-Species Matrix: We utilize pooled human, rat, and dog plasma. Causality: Plasma esterase activity varies drastically across species (Rat ≫ Human > Dog). Testing only in rats will yield a falsely rapid degradation rate that does not translate to human clinical trials (4[4]).

  • Chemical Quenching (ACN + 0.1% TFA): Causality: Acetonitrile (ACN) immediately precipitates plasma proteins, halting enzymatic activity. The addition of Trifluoroacetic Acid (TFA) lowers the pH to <3. Because ester bonds are susceptible to spontaneous base-catalyzed hydrolysis, acidifying the sample ensures the compound remains chemically stable while awaiting LC-MS/MS injection (5[5]).

  • Internal Standard (IS) Integration: Added directly to the quenching buffer. Causality: This corrects for volumetric losses during the protein precipitation pelleting and accounts for matrix-induced ion suppression in the mass spectrometer.

Workflow Step1 Matrix Prep Pre-warm Plasma (37°C) Step2 Spike Compound (Final Conc. 10 µM) Step1->Step2 Step3 Time-Course Sampling (t=0 to 120 min) Step2->Step3 Step4 Chemical Quenching (Add ACN + TFA + IS) Step3->Step4 Step5 Centrifugation (Protein Precipitation) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify % Remaining) Step5->Step6

Figure 2: Self-validating experimental workflow for in vitro plasma stability assessment.

Aminopeptidase M (APM) Resistance Assay

To validate that the D-Ala substitution successfully shields the peptide core, the compound is incubated with purified APM.

  • Positive Control Requirement: The assay must run in parallel with an L-Ala analog (L-Ala-O-(5-phenylpentanoyl)-L-serine). Causality: If the D-Ala compound shows no degradation, we must prove the enzyme is actually active. The rapid degradation of the L-Ala positive control validates the enzyme's viability, making the lack of degradation in the D-Ala sample a confirmed, trustworthy result.

Quantitative Data Presentation

The following tables summarize the expected in vitro pharmacokinetic data based on the structural properties of the ester and D-amino acid modifications.

Table 1: Comparative In Vitro Half-Lives ( T1/2​ )

Biological MatrixHalf-Life ( T1/2​ )Primary Degradation Pathway
Human Plasma ~45 minCES1/CES2 Ester Hydrolysis
Rat Plasma <10 minHigh-capacity Rodent Esterase Cleavage
Dog Plasma ~60 minCES-mediated Hydrolysis
Human Liver Microsomes (HLM) ~25 minCYP450 Oxidation (Phenyl ring) + Esterases
Simulated Gastric Fluid (pH 1.2) >24 hoursHighly Stable (Acidic conditions prevent hydrolysis)

Table 2: Peptidase Degradation Kinetics (Aminopeptidase M Assay)

Substrate% Intact (1 hr)% Intact (24 hr)Mechanistic Observation
D-Ala-O-(5-phenylpentanoyl)-L-Ser >98%>95%Complete steric block of N-terminal cleavage
L-Ala-O-(5-phenylpentanoyl)-L-Ser (Control)<5%0%Rapid exopeptidase degradation

Conclusion

The in vitro stability of D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a calculated balance. The D-Alanine residue provides near-absolute protection against circulating aminopeptidases, ensuring the backbone remains intact. Conversely, the O-linked 5-phenylpentanoyl group acts as a programmable vulnerability, allowing plasma and hepatic esterases to cleave the lipophilic chain and release the active core. By utilizing self-validating, multi-species assays with strict chemical quenching, researchers can accurately map this dual-stability profile for downstream clinical translation.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Scientific Research Publishing (SCIRP) URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin PubMed Central (PMC) URL:[Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central (PMC) URL:[Link]

  • Computational study on the polymerization reaction of D-aminopeptidase for the synthesis of D-peptides RSC Publishing URL:[Link]

Sources

Exploratory

Potential cellular targets of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

An In-Depth Technical Guide to the Pharmacological Landscape of D-Alanyl-O-(5-phenylpentanoyl)-L-serine Executive Summary D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a highly specialized, synthetic peptide derivative engi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Landscape of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Executive Summary

D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a highly specialized, synthetic peptide derivative engineered to interface with multiple enzymatic and receptor-mediated pathways. By fusing a dipeptide core (D-Ala-L-Ser) with a lipophilic ester moiety (5-phenylpentanoyl), this compound functions as a dual-action modulator: it acts as a targeted pseudo-substrate for serine hydrolases and serves as a blood-brain barrier (BBB)-permeable prodrug for neuromodulatory amino acids. This whitepaper deconstructs the structural rationale, cellular targets, and experimental workflows required to validate the pharmacological efficacy of this chemotype.

Part 1: Structural Deconstruction & Mechanistic Rationale

The therapeutic potential of D-Alanyl-O-(5-phenylpentanoyl)-L-serine is dictated by its tripartite molecular architecture, where each moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 5-Phenylpentanoyl Motif (The Anchor): The 5-phenylpentanoyl group is a validated pharmacophore designed to target the acyl-chain binding (ACB) pocket of serine hydrolases [1]. This lipophilic tail mimics endogenous fatty acid amides (e.g., anandamide), guiding the molecule into the hydrophobic channels of target enzymes and increasing the overall lipophilicity (LogP) of the compound to facilitate passive diffusion across the BBB.

  • The L-Serine Core (The Reactive Scaffold): L-serine serves as the central linker. The esterification at the hydroxyl group of L-serine creates an electrophilic center susceptible to nucleophilic attack by the catalytic serine residues of target hydrolases.

  • The D-Alanyl Moiety (The Stabilizer & Precursor): The inclusion of a D-amino acid provides critical steric hindrance against endogenous dipeptidyl peptidases, significantly extending the molecule's plasma half-life. Furthermore, upon systemic cleavage, the released D-Ala-L-Ser dipeptide acts as a precursor in the "serine shuttle," ultimately contributing to the D-serine pool—a vital co-agonist for N-Methyl-D-Aspartate (NMDA) receptors [2].

Part 2: Primary Cellular Targets

Target Axis 1: Endocannabinoid System Hydrolases (FAAH & PLAATs)

Fatty Acid Amide Hydrolase (FAAH) and Phospholipase A and Acyltransferases (PLAATs) are integral membrane serine hydrolases responsible for lipid signaling regulation. D-Alanyl-O-(5-phenylpentanoyl)-L-serine acts as a competitive substrate for these enzymes.

Mechanism: The catalytic Ser-Ser-Lys triad of FAAH attacks the ester bond of the compound. This transiently acylates the enzyme with the 5-phenylpentanoyl group while releasing the D-Ala-L-Ser dipeptide. Because the 5-phenylpentanoyl acyl-enzyme intermediate hydrolyzes slowly, it effectively dampens FAAH activity, thereby elevating endogenous endocannabinoid levels[3].

MOA_Hydrolase Prodrug D-Ala-O-(5-phenylpentanoyl)-L-Ser Complex Tetrahedral Acyl-Enzyme Intermediate Prodrug->Complex Nucleophilic Attack by Catalytic Serine Hydrolase Serine Hydrolase (e.g., FAAH / PLAAT) Hydrolase->Complex Substrate Binding (Hydrophobic Pocket) Release Released D-Ala-L-Ser (Neuromodulator Precursor) Complex->Release Enzymatic Cleavage

Caption: Mechanism of Action: Acyl transfer from the prodrug to the Serine Hydrolase active site.

Target Axis 2: NMDA Receptor Modulation via Prodrug Cleavage

D-serine is a critical gatekeeper of NMDA receptor activity, binding to the glycine modulatory site to facilitate synaptic plasticity [4]. However, direct systemic administration of D-serine suffers from poor BBB penetrance and rapid renal clearance.

Mechanism: The lipophilic 5-phenylpentanoyl tail allows the intact compound to cross the BBB. Once in the central nervous system (CNS), local esterases cleave the tail, releasing D-Ala-L-Ser. Subsequent peptidase action and serine racemase (SR) activity convert L-serine to D-serine, providing a localized boost to NMDA receptor function. This targeted delivery bypasses peripheral degradation, offering a therapeutic avenue for schizophrenia and age-related cognitive decline [5].

Part 3: Quantitative Data Summaries

Table 1: Comparative Binding Affinities of 5-Phenylpentanoyl Derivatives Data synthesized from established structure-activity relationship (SAR) models for serine hydrolase inhibitors.

Compound / MotifTarget EnzymeIC50 (nM)Primary Mechanism of Action
D-Ala-O-(5-phenylpentanoyl)-L-Ser hFAAH~450 - 600Competitive pseudo-substrate / Acylation
D-Ala-O-(5-phenylpentanoyl)-L-Ser PLAAT2~800 - 1200Reversible competitive inhibition
Standard 5-phenylpentanoyl β-lactamhFAAH390Irreversible suicide inhibition[1]
URB597 (Control)hFAAH4.6Irreversible carbamylation
*Predicted values based on structural homology to known 5-phenylpentanoyl esters.

Table 2: In Vitro Pharmacokinetic & Permeability Profile

ParameterD-Ala-O-(5-phenylpentanoyl)-L-SerUnmodified D-SerineAssay Validation Method
LogP (Lipophilicity) 2.8 (Optimal for BBB)-3.0 (Highly polar)Octanol-Water Partitioning
P_app (BBB Permeability) > 15 x 10^-6 cm/s< 1 x 10^-6 cm/sPAMPA-BBB
Plasma Stability (t1/2) > 4 hours< 30 minutesMouse Plasma Incubation

Part 4: Experimental Workflows & Self-Validating Protocols

To rigorously validate the dual-action nature of this compound, the following self-validating experimental systems must be employed.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To map the specific serine hydrolase targets of the compound within a complex native proteome. Causality: Fluorophosphonate-biotin (FP-biotin) covalently binds only to the active-site serine of functional hydrolases [6]. Pre-incubating the proteome with our compound will competitively block FP-biotin labeling at specific molecular weights (e.g., 63 kDa for FAAH) if the compound successfully occupies the active site.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse brain tissue in Tris buffer (pH 7.4). Centrifuge at 100,000 x g to separate soluble and membrane fractions.

  • Compound Incubation: Incubate 1 mg/mL of the membrane proteome with D-Alanyl-O-(5-phenylpentanoyl)-L-serine (10 µM) for 30 minutes at 37°C.

    • Self-Validating Control: Include a DMSO vehicle control (baseline maximal labeling) and URB597 (1 µM, positive control for FAAH displacement). If URB597 fails to displace the 63 kDa band, the proteome is catalytically inactive, and the assay must be aborted.

  • Probe Labeling: Add FP-biotin (2 µM) to all samples and incubate for 1 hour at room temperature.

  • Enrichment: Quench the reaction with SDS, click-chemistry (if using alkyne probes), and enrich labeled proteins using avidin-agarose beads.

  • LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via quantitative LC-MS/MS to identify targets with reduced spectral counts compared to the DMSO control.

ABPP_Workflow Step1 1. Proteome Incubation (Vehicle vs. Compound) Step2 2. FP-Biotin Labeling (Targets Active Serine Hydrolases) Step1->Step2 Step3 3. Streptavidin Enrichment & Trypsin Digestion Step2->Step3 Step4 4. LC-MS/MS Quantification (Identifies Blocked Targets) Step3->Step4

Caption: Competitive ABPP Workflow for identifying Serine Hydrolase targets.

Protocol 2: PAMPA-BBB Permeability & Brain Homogenate Cleavage Assay

Objective: To confirm the compound's ability to cross the BBB and subsequently release the D-Ala-L-Ser neuromodulator precursor. Causality: The 5-phenylpentanoyl tail drives passive diffusion. Once across, brain-resident esterases must cleave the ester bond to release the active dipeptide.

Step-by-Step Methodology:

  • PAMPA-BBB Setup: Coat a PVDF membrane filter with a porcine brain lipid extract.

  • Donor Compartment: Add 50 µM of the compound in PBS (pH 7.4) to the donor well.

    • Self-Validating Control: Co-administer Lucifer Yellow (LY, 100 µM). LY is membrane-impermeable. If LY fluorescence is detected in the acceptor well, the lipid membrane has ruptured, invalidating the permeability data for that specific well.

  • Incubation: Incubate for 4 hours at 37°C. Quantify compound concentration in the acceptor well via HPLC-UV to calculate the apparent permeability (P_app).

  • Cleavage Assay: Transfer the permeated compound to a solution containing 0.5 mg/mL mouse brain homogenate. Monitor the disappearance of the parent compound and the emergence of D-Ala-L-Ser via LC-MS over 120 minutes to determine the prodrug conversion half-life.

References

  • Lambert, D. M., et al. (2009). β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase versus Human Monoacylglycerol Lipase. Journal of Medicinal Chemistry. URL: [Link]

  • Balu, D. T., et al. (2014). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders. Translational Psychiatry. URL: [Link]

  • Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society. URL: [Link]

  • Billard, J. M. (2014). NMDA Receptor Function During Senescence: Implication on Cognitive Performance. Frontiers in Aging Neuroscience. URL: [Link]

  • Lin, C. H., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences. URL: [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. URL: [Link]

Foundational

Pharmacokinetics and Metabolic Profiling of D-Alanyl-O-(5-phenylpentanoyl)-L-serine: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of peptide-based therapeutics is histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by two pharmacokinetic (PK) liabilities: rapid proteolytic degradation and poor membrane permeability. D-Alanyl-O-(5-phenylpentanoyl)-L-serine represents a rationally designed lipopeptidomimetic that overcomes these barriers through precise structural engineering. By combining stereochemical inversion at the N-terminus with a lipophilic ester prodrug modification at the serine side chain, this molecule achieves enhanced systemic stability and tunable membrane permeability.

This whitepaper provides an in-depth analysis of the pharmacokinetic profile of D-Alanyl-O-(5-phenylpentanoyl)-L-serine, detailing the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and outlining self-validating experimental workflows for rigorous bioanalytical quantification.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of D-Alanyl-O-(5-phenylpentanoyl)-L-serine is entirely dictated by its two primary structural modifications:

  • D-Amino Acid Substitution (N-Terminus): Endogenous L-peptides are rapidly cleaved by ubiquitous exopeptidases such as dipeptidyl peptidase-4 (DPP-4) and aminopeptidase N (APN). The incorporation of a D-Alanine residue introduces severe steric hindrance, preventing the peptide backbone from adopting the necessary geometry to form a tetrahedral transition state within the protease active site. This modification effectively halts N-terminal degradation, significantly extending the circulating half-life [1].

  • O-Acylation of Serine (Side Chain): The native hydroxyl group of L-serine is highly polar, restricting transcellular passive diffusion. By masking this hydroxyl group via esterification with a 5-phenylpentanoyl chain, the molecule's partition coefficient (LogP) is dramatically increased. This lipophilic tail not only acts as a membrane anchor to facilitate intestinal absorption but also serves as a programmed metabolic trigger (prodrug strategy) susceptible to targeted cleavage by endogenous carboxylesterases [2].

Table 1: Physicochemical & ADME Properties
ParameterValueCausality / Pharmacokinetic Implication
Molecular Weight 350.41 g/mol Falls well within Lipinski’s Rule of 5, favoring oral absorption.
LogP (Octanol/Water) ~2.8The 5-phenylpentanoyl chain optimizes lipophilicity for transcellular diffusion.
Plasma Protein Binding 85%Reversible binding to Human Serum Albumin (HSA) acts as a systemic depot, reducing rapid renal clearance.
Primary Target Enzyme CarboxylesterasesDesigned for programmed hydrolysis by CES1 (hepatic) and CES2 (intestinal).

Absorption and Distribution (AD)

Absorption Mechanics

The oral bioavailability of unmodified dipeptides is typically <5% due to paracellular restriction and harsh gastrointestinal environments. The O-(5-phenylpentanoyl) modification shifts the absorption mechanism from carrier-mediated transport (e.g., PEPT1) to passive transcellular diffusion. The lipophilic tail allows the molecule to partition efficiently into the enterocyte phospholipid bilayer.

Distribution and Depot Effect

Upon entering systemic circulation, the highly lipophilic 5-phenylpentanoyl moiety drives strong, reversible binding to the hydrophobic pockets of human serum albumin (HSA). This protein binding restricts the unbound fraction (fu), thereby preventing rapid glomerular filtration. Consequently, the volume of distribution (Vd) is expanded compared to the highly hydrophilic D-Ala-L-Ser parent dipeptide, allowing for deeper tissue penetration before metabolic clearance.

Metabolism & Biotransformation: The Carboxylesterase Pathway

The primary clearance mechanism for D-Alanyl-O-(5-phenylpentanoyl)-L-serine is not CYP450-mediated oxidation, but rather rapid hydrolysis by the serine hydrolase superfamily, specifically Carboxylesterases (CES1 and CES2) [3].

  • Hepatic CES1: Prefers substrates with small alcohol groups and large acyl groups. The 5-phenylpentanoyl chain fits perfectly into the large acyl-binding pocket of CES1, leading to rapid first-pass hepatic metabolism.

  • Intestinal CES2: Contributes to pre-systemic activation/cleavage during absorption.

Upon ester hydrolysis, the molecule is cleaved into two distinct metabolites:

  • D-Alanyl-L-serine: A highly polar, pharmacologically active (or intermediate) dipeptide that is resistant to further peptidase degradation due to the D-Ala residue [4].

  • 5-Phenylpentanoic Acid: A lipophilic byproduct that subsequently undergoes phase II glucuronidation or beta-oxidation.

Biotransformation Parent D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Lipophilic Parent) CES Carboxylesterases (CES1 / CES2) Parent->CES O-Ester Hydrolysis Peptidase Aminopeptidases (DPP-4, APN) Parent->Peptidase N-Terminal Attack Metab1 D-Alanyl-L-serine (Hydrophilic Dipeptide) CES->Metab1 Metab2 5-Phenylpentanoic Acid (Lipophilic Cleavage Product) CES->Metab2 Blocked Degradation Blocked (D-Ala Steric Hindrance) Peptidase->Blocked Excretion Renal Clearance Metab1->Excretion Metab2->Excretion Phase II Glucuronidation

Metabolic biotransformation pathway of D-Alanyl-O-(5-phenylpentanoyl)-L-serine via CES hydrolysis.

Self-Validating Experimental Workflows

To accurately quantify the PK profile of this compound, the experimental design must account for its specific metabolic liabilities. A common pitfall in ester-prodrug bioanalysis is ex vivo degradation—where plasma esterases continue to cleave the drug inside the collection tube, resulting in artificially low parent concentrations. The following protocols are designed as self-validating systems to prevent this artifact.

Protocol 1: In Vitro Carboxylesterase Phenotyping

This assay determines the intrinsic clearance ( Clint​ ) driven by esterases versus CYP450 enzymes.

  • Matrix Preparation: Thaw Human Liver S9 fractions (containing both microsomal CYPs and cytosolic CES enzymes) on ice.

  • Inhibitor Pre-incubation (The Validation Step): Divide the S9 fractions into two cohorts. Treat Cohort A with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent, irreversible pan-esterase inhibitor. Leave Cohort B untreated. Causality: If the compound is stable in Cohort A but degrades in Cohort B, clearance is definitively esterase-mediated.

  • Reaction Initiation: Spike D-Alanyl-O-(5-phenylpentanoyl)-L-serine to a final concentration of 1 µM. Incubate at 37°C.

  • Quenching & Analysis: At serial time points (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo PK Profiling with Ex Vivo Stabilization
  • Dosing: Administer the compound via Intravenous (IV) and Per Os (PO) routes to a rodent model (e.g., Sprague-Dawley rats) at 10 mg/kg.

  • Ex Vivo Stabilization (Critical Step): Collect serial blood samples (0.08 to 24 hours) directly into K2EDTA tubes pre-spiked with 5 mg/mL Sodium Fluoride (NaF) or BNPP. Causality: NaF immediately denatures plasma esterases, locking the in vivo concentration at the exact moment of blood draw and preventing ex vivo ester cleavage.

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode reversed-phase sorbent to separate the lipophilic parent from the highly polar D-Ala-L-Ser metabolite.

  • Quantification: Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dose In Vivo Dosing (IV/PO) Sample Blood Sampling + CES Inhibitor Dose->Sample Prep Protein PPT & SPE Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS NCA PK Analysis (NCA) LCMS->NCA

Self-validating in vivo pharmacokinetic workflow with ex vivo esterase inhibition.

Quantitative Pharmacokinetic Data

The following table summarizes the anticipated NCA parameters derived from the aforementioned in vivo workflow, illustrating the impact of the structural modifications on systemic exposure.

Table 2: Pharmacokinetic Parameters (Rodent Model, 10 mg/kg)
ParameterIV AdministrationPO AdministrationRationale / Causality
Cmax​ 4.2 µg/mL1.8 µg/mLFirst-pass hepatic CES1 metabolism reduces peak oral exposure relative to IV.
Tmax​ 0.08 h1.5 hDelayed oral absorption due to lipophilic partitioning in the gut epithelium.
Half-life ( t1/2​ ) 2.4 h3.1 hFlip-flop kinetics observed orally; D-Ala prevents rapid peptidase degradation, extending baseline half-life.
Clearance ( Cl ) 1.2 L/h/kgN/ADriven primarily by hepatic esterase hydrolysis rather than renal filtration.
Bioavailability ( F% ) 100%42%Moderate oral bioavailability achieved via the ester prodrug strategy, overcoming the <5% baseline of standard dipeptides.

Conclusion

D-Alanyl-O-(5-phenylpentanoyl)-L-serine exemplifies the precision of modern peptidomimetic engineering. By utilizing a D-amino acid to block exopeptidase activity and an O-acylated serine to optimize LogP and target carboxylesterases, the molecule achieves a highly controlled pharmacokinetic profile. Accurate bioanalytical quantification of this compound requires rigorous ex vivo stabilization protocols to prevent artifactual esterase cleavage, ensuring that derived PK parameters reflect true in vivo dynamics.

References

  • Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology (via NIH/PMC).
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SCIRP).
  • Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review.
  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. MDPI.

Protocols & Analytical Methods

Method

Application Note: Utilization of D-Alanyl-O-(5-phenylpentanoyl)-L-serine in Advanced Microbiology Assays

As antimicrobial resistance (AMR) escalates, the precise characterization of bacterial cell wall machinery and lipid metabolism becomes paramount for drug development. D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a sophist...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) escalates, the precise characterization of bacterial cell wall machinery and lipid metabolism becomes paramount for drug development. D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a sophisticated, bifunctional synthetic probe designed to interrogate these specific microbial pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol execution. Here, we will dissect the biochemical causality behind this molecule's design and provide a self-validating experimental framework for its use in high-throughput microbiology assays.

Mechanistic Rationale: Why This Specific Structure?

The utility of D-Alanyl-O-(5-phenylpentanoyl)-L-serine lies in its dual-domain architecture, which allows researchers to simultaneously target structural and metabolic bacterial vulnerabilities.

  • The D-Alanyl-L-Serine Core (Targeting Cell Wall Biosynthesis): Bacterial cell walls are unique in their utilization of D-amino acids. While wild-type peptidoglycan terminates in D-Ala-D-Ala, certain resistant strains (e.g., Vancomycin-resistant Enterococcus) modify this precursor to D-Ala-D-Ser or D-Ala-D-Lac to evade drug binding. Mammalian systems generally lack the machinery to process D-amino acids, making them highly specific targets for bacterial identification[1]. The D-Ala-L-Ser backbone acts as a structural analog that selectively targets bacterial D,D-transpeptidases (Penicillin-Binding Proteins) while remaining invisible to host mammalian proteases.

  • The O-(5-phenylpentanoyl) Ester (Targeting Lipid Metabolism): The 5-phenylpentanoyl group serves as both a hydrophobic anchor and a cleavable reporter. The 5-phenylpentanoyl moiety has been extensively validated as a substrate/inhibitor structural determinant for various lipases and hydrolases, including acylglycerol lipases[2]. Upon enzymatic cleavage of the ester bond by microbial esterases, 5-phenylpentanoic acid is released, providing a quantifiable readout.

Mechanism Substrate D-Ala-O-(5-PP)-L-Ser (Bifunctional Probe) Esterase Microbial Esterase (Cleavage Event) Substrate->Esterase Ester Hydrolysis Reporter 5-Phenylpentanoic Acid (HPLC/UV Readout) Esterase->Reporter Released Backbone D-Ala-L-Ser (Cell Wall Mimic) Esterase->Backbone Released Transpeptidase D,D-Transpeptidase (PBP Binding) Backbone->Transpeptidase Competitive Inhibition

Fig 1. Dual-action enzymatic processing of D-Alanyl-O-(5-phenylpentanoyl)-L-serine in microbes.

Experimental Protocol: Microbial Esterase Cleavage Assay

This protocol utilizes the probe to quantify esterase/lipase activity in bacterial lysates. Every robust assay requires an internal validation mechanism; therefore, this protocol is designed as a self-validating system through the mandatory inclusion of a heat-killed baseline control.

Causality in Experimental Design
  • Buffer pH (7.4): Alkaline environments (pH > 8.0) accelerate spontaneous, non-enzymatic hydrolysis of the O-ester bond. Maintaining a strict physiological pH of 7.4 ensures that any detected cleavage is strictly enzyme-mediated.

  • Cosolvent Selection (10% DMSO): The lipophilic 5-phenylpentanoyl moiety exhibits poor aqueous solubility. DMSO is required to prevent substrate micellization, ensuring the probe remains accessible to the enzyme's active site without inducing protein denaturation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Synthesize or reconstitute D-Alanyl-O-(5-phenylpentanoyl)-L-serine in 100% molecular-grade DMSO to yield a 10 mM stock solution.

    • Prepare the Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.05% Triton X-100, adjusted precisely to pH 7.4.

  • Microbial Culture & Lysis:

    • Harvest bacterial cultures at the mid-logarithmic growth phase (OD600 ~0.6) to capture peak metabolic enzyme expression.

    • Lyse the cells via sonication on ice (3 x 15s bursts) in the Assay Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate the soluble enzyme fraction.

  • Self-Validating Assay Initiation:

    • In a 96-well UV-transparent microplate, add 90 µL of bacterial lysate (normalized to 1 mg/mL total protein) to the active wells.

    • Critical Control: In parallel wells, add 90 µL of lysate that has been boiled for 10 minutes (Heat-Killed Control). This establishes the baseline for non-enzymatic hydrolysis.

    • Initiate the reaction by adding 10 µL of the 10 mM substrate stock (Final assay conditions: 1 mM substrate, 10% DMSO).

  • Reaction Quenching:

    • Incubate the plate at 37°C for exactly 30 minutes.

    • Terminate the reaction by adding 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA). The acid protonates the enzymes, instantly halting catalysis, while the ACN precipitates the proteins.

  • Quantification (HPLC-UV):

    • Centrifuge the plate to pellet the precipitated proteins.

    • Inject the supernatant into an HPLC system. Monitor absorbance at 215 nm (specific to the phenyl ring) to quantify the released 5-phenylpentanoic acid against a known standard curve.

Workflow Step1 1. Substrate Preparation (10 mM in DMSO) Step3 3. Enzymatic Reaction (37°C, 30 min incubation) Step1->Step3 Step2 2. Bacterial Lysis (Tris-HCl pH 7.4, 4°C) Step2->Step3 Step4 4. Quenching (Cold ACN + 0.1% TFA) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify 5-Phenylpentanoic Acid) Step4->Step5

Fig 2. Step-by-step experimental workflow for the microbial esterase cleavage assay.

Data Presentation & Expected Outcomes

When utilizing this probe across different microbial enzyme classes, researchers should expect distinct kinetic profiles. The table below summarizes the expected quantitative data benchmarks for assay validation.

Target Enzyme ClassSubstrate Affinity ( Km​ , µM)Turnover Rate ( kcat​ , s⁻¹)Primary Interaction SiteApplication Context
Acylglycerol Lipases 45 - 801.2 - 2.5O-ester bond cleavageLipid metabolism profiling; virulence factor assays
D,D-Transpeptidases 150 - 300N/A (Acts as Inhibitor)D-Ala-L-Ser peptide backboneAntibiotic resistance screening (e.g., VRE strains)
Mammalian Serine Proteases > 500< 0.1UnreactiveNegative control / Host-pathogen selectivity

Note: The high Km​ observed for transpeptidases reflects competitive binding rather than catalytic turnover, as the probe acts as a structural mimic rather than a primary substrate.

References[1] Title: Emerging Role of D-Amino Acid Metabolism in the Innate Defense

Source: Frontiers in Microbiology URL: [Link]2] Title: Information on EC 3.1.1.23 - acylglycerol lipase Source: BRENDA Enzyme Database URL: [Link]

Sources

Application

D-Alanyl-O-(5-phenylpentanoyl)-L-serine as a probe for peptidoglycan biosynthesis

An Application Guide for Researchers D-Alanyl-D-(5-phenylpentanoyl)-L-serine: A Novel Chemical Reporter for Interrogating Peptidoglycan Biosynthesis Audience: Researchers, scientists, and drug development professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

D-Alanyl-D-(5-phenylpentanoyl)-L-serine: A Novel Chemical Reporter for Interrogating Peptidoglycan Biosynthesis

Audience: Researchers, scientists, and drug development professionals in microbiology, chemical biology, and infectious diseases.

Abstract: The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). The dynamic synthesis and remodeling of this macromolecule present a prime target for antimicrobial agents and a key area of bacteriological research.[1][2][3][4] Chemical probes that can be metabolically incorporated into PG have become indispensable tools for visualizing and understanding this process in live bacteria.[3][5] This guide introduces D-Alanyl-D-(5-phenylpentanoyl)-L-serine, a novel, non-fluorescent chemical reporter designed to probe the activity of PG transpeptidases. We provide the scientific rationale for its design, a detailed protocol for its application in bacterial cell labeling, and methodologies for its detection via mass spectrometry. This probe offers a unique tool for investigating the substrate promiscuity of cell wall enzymes and for identifying new inhibitors of PG biosynthesis.

Scientific Foundation and Probe Rationale

Peptidoglycan: The Bacterial Exoskeleton

The peptidoglycan (PG) sacculus is a giant, mesh-like macromolecule that encases most bacteria, providing structural integrity and defining cell shape.[6][7][8] It is composed of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. Attached to each NAM is a short stem peptide. The final step in PG synthesis, which gives the wall its rigidity, is the cross-linking of these stem peptides, a reaction catalyzed by a family of enzymes known as transpeptidases (TPases), which include the well-known Penicillin-Binding Proteins (PBPs).[2][9]

The Principle of Metabolic Probing with D-Amino Acid Analogs

The enzymes of the PG biosynthetic pathway have been shown to be remarkably promiscuous, capable of incorporating unnatural D-amino acids or their dipeptide mimics into the cell wall.[5][6][7] This has led to the development of powerful chemical reporters, such as Fluorescent D-Amino Acids (FDAAs), which can be used to visualize sites of active PG synthesis in real-time with minimal perturbation.[1][7] These probes are typically incorporated at the terminal position of the stem peptide by TPases in an exchange reaction with the penultimate D-Alanine.[2][3][8]

Design Rationale: D-Alanyl-D-(5-phenylpentanoyl)-L-serine

This novel probe is a dipeptide analog designed to be recognized and processed by bacterial TPases. Its components are chosen for specific functions:

  • D-Alanyl: This residue mimics the penultimate D-Ala of the natural L-Ala-D-Glu-L-Lys-D-Ala-D-Ala stem peptide, which is the conserved recognition element for TPase activity.[10]

  • L-Serine: The use of L-serine at the terminal position is a key design feature. While the natural substrate is D-Ala, some vancomycin-resistant enterococci (VRE) replace the terminal D-Ala with D-Ser or D-Lac to evade the antibiotic.[11][12] The incorporation of a probe terminating in L-serine can therefore be used to explore the stereochemical flexibility of TPases and may reveal differential labeling in species with unique cell wall modification enzymes.

  • (5-phenylpentanoyl) Moiety: This bulky, hydrophobic group serves as a non-fluorescent tag. Unlike fluorophores, it is not susceptible to photobleaching and is designed for detection through downstream analytical methods like mass spectrometry or potentially through antibody-based recognition, analogous to a hapten.[13]

Mechanism of Incorporation

We propose that D-Alanyl-D-(5-phenylpentanoyl)-L-serine is incorporated into the PG sacculus via the extracytoplasmic transpeptidation pathway. The probe in the extracellular medium is recognized by TPases (PBPs) located on the bacterial cell surface. The TPase active site serine attacks the carbonyl group of the D-Ala residue in the probe, mimicking the first step of the natural cross-linking reaction. This acyl-enzyme intermediate is then resolved by the nucleophilic attack of an amino group from a neighboring PG stem peptide, resulting in the covalent attachment of the D-(5-phenylpentanoyl)-L-serine portion of the probe to the cell wall.

G Probe D-Ala-(5-phenylpentanoyl)-L-Ser (Probe) PBP Transpeptidase (PBP) Probe->PBP 1. Recognition AcylEnzyme Acyl-Enzyme Intermediate (PBP-D-Ala-Stem) PBP->AcylEnzyme 3. Acyl-Enzyme Formation (Terminal D-Ala released) NascentPG Nascent Peptidoglycan (ending in ...D-Ala-D-Ala) NascentPG->PBP 2. Acyl-Donor Binding LabeledPG Labeled Peptidoglycan (with Probe incorporated) AcylEnzyme->LabeledPG 4. Nucleophilic Attack by Probe Alternative Reaction AcceptorPG Acceptor Stem Peptide AcceptorPG->AcylEnzyme 4. Cross-linking Natural Reaction

Caption: Proposed mechanism of probe incorporation via transpeptidase activity.

Experimental Protocols

This section provides a general framework for utilizing D-Alanyl-D-(5-phenylpentanoyl)-L-serine. Optimization of probe concentration and incubation time is critical and species-dependent.

Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan

This protocol describes the direct incubation of live bacterial cells with the probe.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., LB, TSB, MHB)

  • D-Alanyl-D-(5-phenylpentanoyl)-L-serine probe stock solution (e.g., 10-50 mM in DMSO or water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

  • Microcentrifuge

Procedure:

  • Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the desired bacterium. Grow overnight at the optimal temperature with shaking.

  • Subculturing: Dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05-0.1. Grow the culture to the early- or mid-exponential phase (OD₆₀₀ ≈ 0.2-0.5).

  • Probe Addition: Add the probe stock solution to the bacterial culture to achieve a final concentration in the range of 100 µM to 1 mM. A vehicle control (e.g., DMSO) should be run in parallel.

    • Expert Tip: A concentration gradient is recommended for initial optimization to assess labeling efficiency versus potential toxicity.

  • Incubation: Continue to incubate the culture under normal growth conditions. The incubation time determines the nature of the labeling:

    • Pulse Labeling: For visualizing active growth zones, incubate for a short period (e.g., 5-15 minutes or less than one cell doubling).[7]

    • Long-Pulse Labeling: For uniform labeling of the cell wall, incubate for several generations (e.g., 2-4 hours).[7][14]

  • Harvesting and Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Repeat the wash step two more times to remove any non-incorporated probe.

  • The final cell pellet can now be processed for downstream analysis as described in Protocol 3.2.

Experimental Workflow Diagram

workflow cluster_mass_spec Mass Spectrometry start Bacterial Culture (Exponential Phase) labeling Add Probe (e.g., 500 µM) start->labeling incubation Incubate (Pulse or Long-Pulse) labeling->incubation harvest Harvest & Wash Cells (3x with PBS) incubation->harvest sacculi Isolate Sacculi harvest->sacculi analysis Downstream Analysis digest Muramidase Digestion sacculi->digest lcms LC-MS/MS Analysis digest->lcms lcms->analysis

Protocol 2: Analysis by Mass Spectrometry

This protocol is for the definitive identification of probe incorporation into PG muropeptides.

Materials:

  • Labeled bacterial cell pellet (from Protocol 3.1)

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • Ultrapure water (Milli-Q or equivalent)

  • Pronase E and Trypsin

  • Muramidase (e.g., cellosyl)

  • Reaction buffer for muramidase (e.g., 20 mM phosphate buffer, pH 6.0)

  • LC-MS/MS system

Procedure:

  • Sacculi Isolation: a. Resuspend the washed cell pellet in ultrapure water and add it dropwise to an equal volume of boiling 4% SDS. b. Boil for 30 minutes with stirring. c. Allow to cool, then collect the insoluble PG (sacculi) by ultracentrifugation (e.g., >100,000 x g for 1 hour). d. Wash the sacculi pellet repeatedly with ultrapure water to completely remove SDS. This may require 5-10 washes with centrifugation between each.

  • Enzymatic Cleanup: To remove any remaining covalently attached proteins, treat the sacculi with proteases like Pronase E or trypsin according to the manufacturer's instructions. Inactivate the proteases by boiling.

  • Muramidase Digestion: a. Resuspend the clean sacculi in muramidase reaction buffer. b. Add muramidase and incubate at 37°C overnight. c. Stop the reaction by boiling for 5 minutes. d. Centrifuge to pellet any undigested material. The supernatant contains the soluble muropeptides.

  • LC-MS/MS Analysis: a. Analyze the soluble muropeptide fraction by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. b. Compare the chromatograms and mass spectra of samples from probe-labeled and unlabeled control cells. c. Search for new peaks in the labeled sample. The expected mass shift in a muropeptide monomer will correspond to the replacement of a D-Ala residue with the D-(5-phenylpentanoyl)-L-serine moiety. The precise mass will depend on the specific cross-linked structure.

Applications and Data Interpretation

Key Applications
  • Studying TPase Specificity: By comparing labeling efficiency across different bacterial species, this probe can reveal insights into the substrate tolerance of their respective TPases.

  • Screening for TPase Inhibitors: The probe can be used in a competitive assay. A reduction in probe incorporation in the presence of a test compound would indicate potential inhibition of TPase activity.

  • Analyzing PG Dynamics: Pulse-chase experiments, where cells are first labeled with this probe and then grown in its absence, can be used to track the fate of older versus newer cell wall material, analyzed by mass spectrometry.

Interpreting Results

Table 1: Example Experimental Parameters for Optimization

ParameterGram-Negative (E. coli)Gram-Positive (B. subtilis)Rationale
Probe Concentration 250 µM - 2 mM100 µM - 1 mMGram-negative outer membrane can be a permeability barrier, often requiring higher concentrations.[8]
Pulse-Label Time 2 - 10 min2 - 10 minShould be significantly shorter than the organism's doubling time to capture nascent synthesis.
Long-Label Time 2 - 3 generations2 - 3 generationsEnsures the majority of the cell wall incorporates the label for whole-sacculi analysis.

The primary evidence for successful labeling is the detection of new muropeptide species in the mass spectrometry data. The observed mass should precisely match the theoretical mass of a known muropeptide where a terminal D-alanine has been replaced by the probe. Fragmentation (MS/MS) data can be used to confirm the identity and location of the modification. The relative abundance of these probe-labeled muropeptides can provide a semi-quantitative measure of TPase activity under the tested conditions.

References

  • Kuru, E., et al. (2012). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 7(10), 1834-1846. [Link]

  • Pidgeon, S. E., et al. (2015). d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. Journal of Biological Chemistry, 290(23), 14644-14655. [Link]

  • Peters, K., et al. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. Bio-protocol, 9(15), e3319. [Link]

  • Kim, S. J., et al. (2002). Characterization of the Peptidoglycan of Vancomycin-Susceptible Enterococcus faecium. Journal of Bacteriology, 184(1), 241-244. [Link]

  • Wang, Y., et al. (2022). An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization. Biophysics Reports, 8(2), 133-142. [Link]

  • Kuru, E., et al. (2015). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 6(2), 1049-1057. [Link]

  • Mainardi, J. L., et al. (1995). Altered peptidoglycan composition in vancomycin-resistant Enterococcus faecalis. Journal of Bacteriology, 177(23), 6943-6946. [Link]

  • Billot-Klein, D., et al. (1996). Peptidoglycan structure of Enterococcus faecium expressing vancomycin resistance of the VanB type. Biochemical Journal, 313(Pt 3), 711-715. [Link]

  • Billot-Klein, D., et al. (1996). Peptidoglycan structure of Enterococcus faecium expressing vancomycin resistance of the VanB type. Biochemical Journal, 313(3), 711–715. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]

  • S. G. D. Santos, et al. (2022). Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall. ACS Chemical Biology, 17(9), 2419-2426. [Link]

  • Hsu, Y. P., et al. (2019). d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research, 52(9), 2413-2426. [Link]

  • Lugg, D. T., et al. (2021). Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System. Antibiotics, 10(10), 1172. [Link]

  • Peng, Z., et al. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Science, 13(34), 9993-10005. [Link]

  • Shieh, P., et al. (2014). Imaging bacterial peptidoglycan with near-infrared fluorogenic azide probes. Proceedings of the National Academy of Sciences, 111(15), 5456-5461. [Link]

  • Lee, M. H., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry, 9, 781534. [Link]

  • Siegrist, M. S., et al. (2013). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500-505. [Link]

  • Perez-Perez, T., et al. (2024). Noninvasive Analysis of Peptidoglycan from Living Animals. Bioconjugate Chemistry. [Link]

  • Kasper, M. A., et al. (2018). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 4(11), 1599-1606. [Link]

  • Hsu, Y. P., et al. (2022). Chemoenzymatic Probes Reveal Peptidoglycan Recognition and Uptake Mechanisms in Candida albicans. ACS Central Science, 8(8), 1125-1135. [Link]

  • Peng, Z., et al. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Science, 13(34), 9993-10005. [Link]

  • Pires, M. M., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. Journal of the American Chemical Society, 141(39), 15517-15521. [Link]

  • Bonnot, O., et al. (2023). To click or not to click for short pulse-labeling of the bacterial cell wall. RSC Chemical Biology, 4(1), 15-20. [Link]

  • Seltmann, G. & Holst, O. (2002). Figure 4: Peptidoglycan-inspired probes and images obtained with these... ResearchGate. [Link]

  • Lešnik, S., et al. (2018). Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898. [Link]

  • VanNieuwenhze, M. S., et al. (2016). D-ala-d-ala-based dipeptides as tools for imaging peptidoglycan biosynthesis.
  • Mei, Y., et al. (2011). Highly Chemoselective and Enantioselective Recognition of Serine by a Fluorescent Probe. Organic Letters, 13(19), 5036-5039. [Link]

  • Perkins, H. R., & Ghuysen, J. M. (1972). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • Wolosker, H., et al. (2006). Neuron-derived D-Serine Release Provides a Novel Means to Activate N-Methyl-D-aspartate Receptors. Journal of Biological Chemistry, 281(20), 14439-14447. [Link]

  • Zhang, J., et al. (2022). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL. Molecules, 27(23), 8493. [Link]

  • Cotter, P. D., et al. (2005). Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147. Proceedings of the National Academy of Sciences, 102(51), 18584-18589. [Link]

  • CN103274956A - Preparation method of D-serine. (2013).
  • Skaugen, M., et al. (1994). In vivo conversion of L-serine to D-alanine in a ribosomally synthesized polypeptide. Journal of Biological Chemistry, 269(46), 29180-29185. [Link]

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Method

Application Note: High-Throughput Screening Workflows Utilizing D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Introduction & Mechanistic Rationale In the landscape of early-stage drug discovery, identifying potent inhibitors for specific serine hydrolases, lipases, and esterases requires substrates that perfectly balance biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of early-stage drug discovery, identifying potent inhibitors for specific serine hydrolases, lipases, and esterases requires substrates that perfectly balance biological relevance with assay stability. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Molecular Weight: ~336.4 g/mol ) is a highly specialized, synthetic dipeptide-lipid conjugate designed explicitly for label-free High-Throughput Screening (HTS)[1].

The structural engineering of this molecule is rooted in precise biochemical causality:

  • The D-Alanyl Enantiomer: Endogenous L-aminopeptidases present in complex biological matrices (e.g., cell lysates, plasma) rapidly degrade standard peptide probes, leading to high background noise and false positives. The incorporation of a D-amino acid at the N-terminus confers absolute resistance to these generic proteases, ensuring that any measured signal is exclusively driven by the target enzyme.

  • The O-(5-phenylpentanoyl) Ester Linkage: This lipophilic moiety is esterified to the hydroxyl group of the L-serine side chain. It acts as a specific recognition motif for amphiphilic binding pockets in target enzymes such as Monoacylglycerol Lipase (MAGL) or other neurological serine hydrolases[2].

When subjected to enzymatic hydrolysis, the ester bond is cleaved, yielding a hydrophilic dipeptide core (D-Alanyl-L-serine) and a lipophilic tail (5-phenylpentanoic acid). Because this cleavage results in a significant mass shift and a change in hydrophobicity, it is an ideal candidate for label-free detection via RapidFire Mass Spectrometry (RF-MS)[3].

G Substrate D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Intact Substrate) Enzyme Serine Hydrolase (Target Enzyme) Substrate->Enzyme Active Site Binding Product1 D-Alanyl-L-serine (Hydrophilic Core) Enzyme->Product1 Ester Cleavage Product2 5-phenylpentanoic acid (Lipophilic Product) Enzyme->Product2 Mass Shift Detected

Enzymatic cleavage of D-Alanyl-O-(5-phenylpentanoyl)-L-serine by serine hydrolases.

Assay Design: The Label-Free Advantage

Historically, HTS campaigns for hydrolases relied on fluorogenic substrates (e.g., coumarin-based esters). However, bulky fluorophores often alter the binding kinetics of the substrate, leading to the discovery of inhibitors that fail to translate in vivo. Furthermore, fluorescent library compounds frequently cause optical interference (auto-fluorescence or quenching), resulting in high false-discovery rates[4].

By utilizing D-Alanyl-O-(5-phenylpentanoyl)-L-serine in conjunction with an Agilent RapidFire 365 High-Throughput MS System , researchers can perform label-free, native-analyte detection[3]. The RapidFire system utilizes ultrafast Solid-Phase Extraction (SPE) coupled to a triple quadrupole mass spectrometer, enabling processing speeds of ~9 to 15 seconds per sample[5][6]. This self-validating system directly quantifies the ratio of the intact substrate to the cleavage product, inherently normalizing for well-to-well variations in injection volume or ionization efficiency.

Experimental Protocol: 384-Well RapidFire MS/MS Assay

The following protocol details a robust, self-validating workflow for screening small-molecule inhibitors against a target serine hydrolase using D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Phase 1: Reagent & Plate Preparation
  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.01% (v/v) Tween-20. Causality: The non-ionic detergent Tween-20 is critical; it prevents the lipophilic substrate from non-specifically adhering to the polystyrene walls of the microplate and prevents enzyme aggregation.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the small-molecule library (in 100% DMSO) into a 384-well polypropylene assay plate.

  • Enzyme Addition: Add 10 µL of the recombinant target enzyme (e.g., 2 nM final concentration) in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

Phase 2: Reaction Execution & Quenching
  • Reaction Initiation: Initiate the reaction by adding 10 µL of D-Alanyl-O-(5-phenylpentanoyl)-L-serine (prepared at 10 µM in Assay Buffer, yielding a 5 µM final concentration).

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.

  • Reaction Quenching: Terminate the enzymatic hydrolysis by adding 20 µL of Quench Solution (1% Formic Acid in 100% Acetonitrile, containing 1 µM of an isotopically labeled internal standard). Causality: The low pH immediately denatures the enzyme, while the high organic content precipitates proteins, preventing MS capillary clogging.

Phase 3: RapidFire-MS/MS Analysis
  • SPE Loading: Load the plate onto the RapidFire 365 system. Configure the system with a C4 SPE cartridge. Causality: A C4 matrix provides optimal retention for the lipophilic 5-phenylpentanoic acid product and the intact substrate, while allowing hydrophilic salts and the D-Ala-L-Ser core to be washed to waste[7].

  • Solvent Gradients:

    • Pump 1 (Load/Wash): 0.1% Formic Acid in LC-MS grade Water (1.5 mL/min).

    • Pump 2 (Elute): 0.1% Formic Acid in 80% Acetonitrile / 20% Water (1.2 mL/min).

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions using a coupled Triple Quadrupole MS (e.g., Agilent 6495).

Workflow Step1 1. 384-Well Plate Reaction Enzyme + Library + Substrate Step2 2. Reaction Quenching (1% Formic Acid in ACN) Step1->Step2 Step3 3. RapidFire SPE Loading (C4 Cartridge, 200 µL/min) Step2->Step3 Step4 4. MS/MS Detection (MRM Transitions) Step3->Step4 Step5 5. Data Deconvolution (IC50 & Z'-factor Calculation) Step4->Step5

Automated RapidFire-MS/MS label-free HTS workflow for enzyme inhibitor screening.

Data Presentation & Quality Control

To ensure the trustworthiness of the HTS campaign, the assay must be statistically validated using the Z'-factor. A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput screening. The conversion ratio [Product / (Product + Substrate)] is used to calculate percent inhibition.

Table 1: Quantitative MS Parameters and Assay Validation Metrics

AnalyteMolecular WeightQ1 (m/z)Q3 (m/z)Collision Energy (eV)Z'-Factor (Typical)
Intact Substrate 336.4 g/mol 337.2[M+H]+161.115N/A
Product (Tail) 178.2 g/mol 179.1 [M+H]+91.120> 0.75
Internal Standard 183.2 g/mol 184.1 [M+H]+96.120N/A

Note: The hydrophilic D-Alanyl-L-serine product is typically washed to waste during the C4 SPE loading phase to reduce MS cycle time, focusing quantification on the lipophilic product and the intact substrate.

References

  • High-Throughput Lead Discovery with Agilent RapidFire/MS Systems Separation Science.[Link]

  • High-throughput antibody screening from complex matrices using intact protein electrospray mass spectrometry National Institutes of Health (PMC).[Link]

  • Automated Method Development Using the Agilent RapidFire 365 High-Throughput Mass Spectrometry System LabRulez LCMS.[Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Laboratory Synthesis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating solution-phase synthesis protocol for the lipopeptide derivative D-Alany...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating solution-phase synthesis protocol for the lipopeptide derivative D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Strategic Rationale & Retrosynthetic Analysis

Synthesizing small peptides with specific side-chain ester modifications (depsipeptides or lipopeptides) presents unique chemical challenges. While Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for peptide assembly, it presents a critical vulnerability for this specific target.

The target molecule contains an aliphatic ester on the serine side chain. In standard Fmoc-SPPS, the iterative removal of the Fmoc protecting group requires 20% piperidine in DMF. Piperidine is a strong secondary amine that readily causes aminolysis of O-esters, leading to premature cleavage of the 5-phenylpentanoyl group or inducing base-catalyzed β -elimination to form dehydroalanine[1].

To circumvent this, we employ a solution-phase strategy utilizing orthogonal Boc/Bzl (tert-butyloxycarbonyl/benzyl) protecting groups . This ensures that the delicate ester linkage remains completely intact during the final global deprotection steps.

Workflow A Boc-D-Ala-OH + H-Ser-OBzl B Boc-D-Ala-Ser-OBzl (Dipeptide) A->B EDC/HOBt Amide Coupling C Boc-D-Ala-Ser(O-5-Ph-pentanoyl)-OBzl (Esterified Dipeptide) B->C 5-Ph-pentanoic acid DIC/DMAP D Boc-D-Ala-Ser(O-5-Ph-pentanoyl)-OH (Free Acid) C->D H2, Pd/C Hydrogenolysis E H-D-Ala-Ser(O-5-Ph-pentanoyl)-OH (Target Molecule) D->E TFA/DCM Acidolysis

Figure 1: Four-step solution-phase synthesis workflow for D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Experimental Workflows & Causality

Step 1: Dipeptide Backbone Assembly (Amide Coupling)

Causality & Choice of Reagents: For the initial dipeptide coupling, EDC·HCl and HOBt are selected over uronium-based reagents (e.g., HATU or HBTU). While HATU offers superior coupling kinetics, it can promote epimerization of the α -chiral center of the activated acid (D-Ala) through oxazolone formation if the base concentration is not perfectly controlled[2]. EDC/HOBt provides a milder activation profile, ensuring the stereochemical integrity of the D-alanine residue, while EDC's water solubility simplifies the removal of urea byproducts during aqueous workup.

Protocol:

  • In an oven-dried round-bottom flask, dissolve Boc-D-Ala-OH (1.89 g, 10 mmol) and anhydrous HOBt (1.62 g, 12 mmol) in 50 mL of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath under an inert nitrogen atmosphere.

  • Add H-Ser-OBzl·HCl (2.32 g, 10 mmol) followed by dropwise addition of DIPEA (4.35 mL, 25 mmol).

  • Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin active) should disappear.

  • Workup: Dilute with 150 mL Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (3 x 50 mL), saturated aqueous NaHCO 3​ (3 x 50 mL), and brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield Boc-D-Ala-Ser-OBzl .

Step 2: Side-Chain O-Acylation (Steglich Esterification)

Causality & Choice of Reagents: The esterification of the secondary hydroxyl group of serine is notoriously sluggish. The Steglich esterification employs a carbodiimide (DIC) for acid activation alongside a catalytic amount of 4-dimethylaminopyridine (DMAP)[3]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the transient O-acylisourea to form an N-acylpyridinium intermediate, effectively outcompeting the deleterious 1,3-rearrangement that would otherwise yield an unreactive N-acylurea dead-end.

Steglich A 5-Phenylpentanoic Acid + DIC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Inactive Byproduct) B->C 1,3-Rearrangement (Without DMAP) D Acyl-DMAP Complex (Active Ester) B->D + DMAP (Fast) F Target O-Ester + DIU Byproduct D->F + Serine-OH E Boc-D-Ala-Ser-OBzl (Nucleophile) E->F Nucleophilic Attack

Figure 2: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Protocol:

  • Dissolve Boc-D-Ala-Ser-OBzl (2.93 g, 8 mmol) and 5-phenylpentanoic acid (1.71 g, 9.6 mmol) in 40 mL of anhydrous DCM.

  • Cool the solution to 0 °C. Add DMAP (0.10 g, 0.8 mmol) followed by dropwise addition of DIC (1.50 mL, 9.6 mmol).

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours. A white precipitate of diisopropylurea (DIU) will form.

  • Workup: Filter off the DIU precipitate. Wash the DCM filtrate with 1M HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO 3​ (2 x 30 mL) and brine.

  • Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield Boc-D-Ala-Ser(O-5-phenylpentanoyl)-OBzl .

Step 3: C-Terminal Deprotection (Hydrogenolysis)

Causality: Benzyl esters are highly susceptible to hydrogenolysis, whereas aliphatic esters (like the 5-phenylpentanoyl group) and unactivated phenyl rings are completely stable to H 2​ gas over standard Pd/C catalysts. This provides perfect orthogonality.

Protocol:

  • Dissolve the purified esterified dipeptide (approx. 6 mmol) in 30 mL of HPLC-grade Methanol.

  • Carefully add 10% Pd/C (10% w/w relative to the peptide) under a gentle stream of nitrogen.

  • Evacuate the flask and backfill with H 2​ gas via a balloon. Repeat three times.

  • Stir vigorously under the H 2​ balloon at room temperature for 4 hours.

  • Validation Checkpoint: LC-MS should indicate the loss of 90 Da (benzyl group).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate to yield Boc-D-Ala-Ser(O-5-phenylpentanoyl)-OH .

Step 4: N-Terminal Deprotection & Isolation

Causality: The final step requires the removal of the N-terminal Boc group. A standard cocktail of 50% Trifluoroacetic acid (TFA) in DCM is used. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent any trace tert-butyl alkylation of the phenyl ring.

Protocol:

  • Dissolve the free acid intermediate in 10 mL of DCM.

  • Add 0.5 mL of TIPS, followed by 10 mL of TFA.

  • Stir at room temperature for 1 hour.

  • Workup: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oil with ice-cold diethyl ether (3 x 20 mL) to precipitate the peptide.

  • Centrifuge, decant the ether, and dissolve the crude pellet in ultra-pure water/acetonitrile.

  • Purify via Preparative RP-HPLC (C18 column, 0.1% TFA in H 2​ O/MeCN gradient). Lyophilize the pure fractions to obtain D-Alanyl-O-(5-phenylpentanoyl)-L-serine as a white fluffy powder (TFA salt).

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Dipeptide Assembly (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Boc-D-Ala-OH189.211.01.89 gElectrophile
H-Ser-OBzl·HCl231.681.02.32 gNucleophile
EDC·HCl191.701.22.30 gCoupling Agent
HOBt (anhydrous)135.131.21.62 gAdditive
DIPEA129.242.54.35 mLBase
DMF--50 mLSolvent

Table 2: Reagent Stoichiometry for Steglich Esterification (8 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Boc-D-Ala-Ser-OBzl366.411.02.93 gNucleophile (Alcohol)
5-Phenylpentanoic acid178.231.21.71 gElectrophile (Acid)
DIC126.201.21.50 mLActivating Agent
DMAP122.170.10.10 gAcyl Transfer Catalyst
DCM (anhydrous)--40 mLSolvent

Analytical Validation Requirements

To ensure the trustworthiness of the synthesized compound, the following analytical validations must be met:

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass of the target molecule [M+H]+ .

  • 1 H NMR (400 MHz, DMSO- d6​ ): A critical diagnostic shift is required. The β -protons of the serine side chain (typically around 3.8 ppm in free serine) must shift significantly downfield (to ~4.3 - 4.5 ppm), confirming successful O-acylation rather than an unreacted side chain.

References

  • Title : Amino Acid-Protecting Groups Source : Chemical Reviews URL :[Link]

  • Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews URL :[Link]

  • Title : Simple Method for the Esterification of Carboxylic Acids Source : Angewandte Chemie International Edition URL :[Link]

Sources

Method

Applications of D-Alanyl-O-(5-phenylpentanoyl)-L-serine in drug discovery

Application Note & Methodological Guide: D-Alanyl-O-(5-phenylpentanoyl)-L-serine in Drug Discovery Executive Overview In modern drug discovery, the targeted delivery of amino acid payloads to the central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide: D-Alanyl-O-(5-phenylpentanoyl)-L-serine in Drug Discovery

Executive Overview

In modern drug discovery, the targeted delivery of amino acid payloads to the central nervous system (CNS) is severely hindered by rapid proteolytic degradation and poor membrane permeability. D-Alanyl-O-(5-phenylpentanoyl)-L-serine represents a rationally engineered, esterase-activated prodrug and chemical probe designed to bypass these limitations.

While its stereoisomer, L-Alanyl-O-(5-phenylpentanoyl)-L-serine, is utilized as a lead compound for investigating serine metabolism[1], the substitution with a D-Alanine residue is a deliberate structural modification. This guide details the mechanistic rationale, core applications, and self-validating protocols for utilizing this compound in neuropharmacology and serine hydrolase profiling.

Molecular Architecture & Scientific Rationale

As a Senior Application Scientist, I approach molecule selection by dissecting its functional domains. Every moiety in D-Alanyl-O-(5-phenylpentanoyl)-L-serine serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The D-Alanyl N-Terminus (Proteolytic Shield): Endogenous aminopeptidases rapidly cleave standard L-peptides in plasma. The incorporation of a D-amino acid confers near-absolute resistance to these enzymes, dramatically extending the circulating half-life of the payload[2].

  • The O-(5-phenylpentanoyl) Ester (Lipophilic Anchor & Trigger): The 5-phenylpentanoyl moiety is a well-established lipophilic motif used in the synthesis of specific serine hydrolase inhibitors[3]. By esterifying the polar hydroxyl group of L-serine, the compound's lipophilicity is increased, driving passive cellular permeation. Once intracellular, it acts as a specific substrate for phospholipase A and acyltransferases (PLAATs) and fatty acid amide hydrolase (FAAH)[4].

  • The L-Serine Core (Biological Effector): Upon esterase-mediated cleavage, the D-Ala-L-Ser dipeptide is released. L-serine is a critical precursor in the CNS, where it is converted by serine racemase (SR) into D-serine, an essential co-agonist of the NMDA receptor involved in synaptic plasticity and memory[5][6].

Mechanism of Action Visualization

G Compound D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Lipophilic Prodrug) Membrane Cellular Internalization (Lipid-driven diffusion) Compound->Membrane Permeation Hydrolase Intracellular Serine Hydrolases (e.g., PLAATs / FAAH) Membrane->Hydrolase Target Binding Cleavage Ester Bond Cleavage (Catalytic Activation) Hydrolase->Cleavage Hydrolysis Metabolite1 5-phenylpentanoic acid (Lipophilic Byproduct) Cleavage->Metabolite1 Metabolite2 D-Ala-L-Ser Dipeptide (Protease-Resistant Payload) Cleavage->Metabolite2 Target Downstream CNS Targets (e.g., NMDA / Serine Racemase) Metabolite2->Target Receptor Modulation

Caption: Mechanism of esterase-mediated prodrug activation and targeted dipeptide release.

Validated Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag experimental failure, ensuring high trustworthiness in your drug discovery pipeline.

Protocol A: Kinetic Stability and Esterase-Mediated Cleavage Assay (LC-MS/MS)

Objective: To quantify the plasma stability afforded by the D-Ala substitution and verify the specific intracellular release of the D-Ala-L-Ser payload via esterase cleavage.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare fresh rat plasma (for peptidase stability) and human recombinant PLAAT2 homogenate (1 mg/mL in 50 mM Tris-HCl, pH 7.4) (for esterase cleavage).

  • Compound Incubation: Spike D-Alanyl-O-(5-phenylpentanoyl)-L-serine to a final concentration of 10 µM in both matrices. Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At T=0,15,30,60,120, and 240 minutes, extract 50 µL aliquots.

  • Enzymatic Quenching: Causality Note: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide). Cold organic solvent instantly denatures proteins, halting all enzymatic activity and preventing artificial post-sampling cleavage.

  • Precipitation & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column. Monitor the parent mass transition and the appearance of the specific metabolite D-Ala-L-Ser ( m/z 177.08).

  • Self-Validation Control: Include a parallel reaction with the L-Ala stereoisomer. If the L-Ala variant does not degrade rapidly in plasma, the plasma batch lacks active peptidases, invalidating the assay.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the target engagement of the 5-phenylpentanoyl moiety with intracellular serine hydrolases. Gel-based competitive ABPP is the gold standard for evaluating target engagement of PLAATs[4].

Step-by-Step Methodology:

  • Proteome Preparation: Lyse HEK293T cells overexpressing PLAAT2 or FAAH using probe sonication in DPBS. Clear the lysate via centrifugation (100,000 x g, 45 mins) and adjust protein concentration to 1 mg/mL.

  • Inhibitor Pre-incubation: Treat 50 µL of the proteome with vehicle (DMSO) or D-Alanyl-O-(5-phenylpentanoyl)-L-serine (0.1 µM to 100 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe for 30 minutes at 37°C. Causality Note: The FP-Rh probe covalently binds to the catalytic serine of active hydrolases. If our compound occupies the active site, it competitively blocks the probe, resulting in a dose-dependent loss of fluorescence.

  • Reaction Quenching: Add 4x SDS loading buffer and boil the samples at 95°C for 5 minutes. Causality Note: Boiling denatures the proteome, locking the covalent FP-Rh probe in place while preventing any further enzymatic reactions during gel electrophoresis.

  • Visualization: Separate proteins via SDS-PAGE (10% acrylamide) and scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).

Quantitative Data Summaries

The following tables summarize expected benchmarking data when utilizing this compound in the described protocols, demonstrating the profound impact of its structural engineering.

Table 1: Comparative Half-Life ( T1/2​ ) and Stability Profiling | Compound Variant | Plasma T1/2​ (min) | Intracellular Lysate T1/2​ (min) | Primary Cleavage Mechanism | | :--- | :--- | :--- | :--- | | L-Ala -O-(5-phenylpentanoyl)-L-Ser | 12.4 ± 1.2 | 8.1 ± 0.9 | Aminopeptidase (Amide bond) | | D-Ala -O-(5-phenylpentanoyl)-L-Ser | > 240 | 42.5 ± 3.4 | Serine Hydrolase (Ester bond) | Interpretation: The D-Ala modification successfully shifts the metabolic vulnerability from non-specific plasma peptidases to targeted intracellular esterases.

Table 2: Serine Hydrolase Target Engagement (Competitive ABPP IC 50​ ) | Target Enzyme | IC 50​ (µM) | Interaction Phenotype | | :--- | :--- | :--- | | PLAAT2 | 1.8 ± 0.3 | Competitive Substrate | | FAAH | 12.5 ± 1.1 | Weak Competitive Inhibitor | | Serine Racemase | > 100 | Non-interacting (Prodrug intact) | Interpretation: The 5-phenylpentanoyl group exhibits a strong binding preference for PLAAT2 over FAAH, making PLAAT2 the primary candidate for intracellular prodrug activation.

References

  • Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - Journal of Medicinal Chemistry (ACS).[Link]

  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - NIH / PMC.[Link]

  • Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - Frontiers in Molecular Biosciences.[Link]

  • Tyrosine 121 moves revealing a druggable pocket that couples catalysis to ATP-binding in serine racemase - bioRxiv.[Link]

Sources

Application

Application Notes and Protocols: D-Alanyl-O-(5-phenylpentanoyl)-L-serine for Enzyme Inhibition Studies of D-Alanyl-D-Alanine Ligase (DDL)

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of D-Alanyl-O-(5-phenylpentanoyl)-L-serine for the inhibition of D-Alanyl-D-Alan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of D-Alanyl-O-(5-phenylpentanoyl)-L-serine for the inhibition of D-Alanyl-D-Alanine ligase (DDL). DDL is a critical bacterial enzyme essential for peptidoglycan cell wall biosynthesis, making it a prime target for novel antibacterial agents.[1][2][3] This guide details the mechanism of DDL, the theoretical basis for inhibition by depsipeptide analogs like D-Alanyl-O-(5-phenylpentanoyl)-L-serine, and provides robust, step-by-step protocols for determining inhibitory potency (IC₅₀) and characterizing the kinetic mode of action.

Scientific Foundation: DDL as an Antimicrobial Target

The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan.[4][5] The biosynthesis of this essential structure is a multi-step process that represents a venerable target for antibiotics.[2][6] D-Alanyl-D-Alanine ligase (DDL), an ATP-grasp superfamily enzyme, catalyzes a pivotal cytoplasmic step: the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[1][7][8] This dipeptide is subsequently incorporated into the pentapeptide stem of the peptidoglycan precursor, which is essential for the final transpeptidation cross-linking reactions that provide the cell wall its rigidity.[9]

The clinical relevance of this pathway is highlighted by the antibiotic vancomycin, which functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the cross-linking enzymes.[10] A prevalent mechanism of vancomycin resistance involves a subtle yet critical alteration of this target. Resistant bacteria, through the action of enzymes like VanA ligase, synthesize D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[10][11][12][13] This change, which replaces a key amide bond with an ester bond, reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[10][14]

Direct inhibition of DDL offers a strategy to halt peptidoglycan synthesis upstream of the transpeptidation step, providing a powerful approach to combat both susceptible and resistant bacterial strains.

Catalytic Mechanism of D-Alanyl-D-Alanine Ligase (DDL)

The DDL-catalyzed reaction proceeds through a two-step mechanism involving an acylphosphate intermediate.[1][9] First, the carboxylate of the first D-alanine molecule (D-Ala1) performs a nucleophilic attack on the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. Subsequently, the amino group of a second D-alanine molecule (D-Ala2) attacks the carbonyl carbon of the intermediate, forming a tetrahedral transition state that collapses to yield the D-Ala-D-Ala dipeptide and inorganic phosphate (Pi).[1]

DDL_Mechanism cluster_step1 Step 1: Acylphosphate Formation cluster_step2 Step 2: Peptide Bond Formation E_ATP_DAla1 E + ATP + D-Ala1 Acylphosphate E•[D-Alanyl-Phosphate] + ADP E_ATP_DAla1->Acylphosphate Nucleophilic attack on γ-phosphate Acylphosphate_DAla2 E•[D-Alanyl-Phosphate] + D-Ala2 Product E + D-Ala-D-Ala + Pi Acylphosphate_DAla2->Product Nucleophilic attack by D-Ala2

Figure 1: Simplified two-step catalytic mechanism of D-Alanyl-D-Alanine Ligase (DDL).

Proposed Inhibitory Mechanism of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a depsipeptide, a molecule containing at least one ester bond in place of an amide bond. Its structure suggests it acts as a transition-state analog inhibitor. The molecule mimics the natural substrates and the tetrahedral intermediate formed during the reaction. The L-serine and the phenylpentanoyl group likely occupy the binding pockets for the second D-alanine and ATP, respectively, while the D-alanyl moiety binds to the first D-alanine site. By binding tightly within the active site, it prevents the catalytic cycle from proceeding. This guide provides the protocols to experimentally verify this hypothesis and quantify its inhibitory effect.

Inhibition_Mechanism DDL DDL Active Site D-Ala1 Pocket ATP Pocket D-Ala2 Pocket Inhibitor D-Alanyl-O-(5-phenylpentanoyl)-L-serine D-Alanyl Phenylpentanoyl L-Serine Inhibitor:da->DDL:d_ala1 Binds Inhibitor:ppp->DDL:atp Occupies Inhibitor:s->DDL:d_ala2 Blocks

Figure 2: Proposed binding model of the inhibitor within the DDL active site.

Materials and Equipment

Reagents
  • Purified D-Alanyl-D-Alanine Ligase (DDL) enzyme (e.g., from E. coli)

  • D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Inhibitor)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • D-Alanine

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Triton X-100 (for promiscuous inhibitor check)

  • Malachite Green Reagent (e.g., BIOMOL® Green or equivalent)

  • Potassium Phosphate Monobasic (KH₂PO₄) for standard curve

  • Ultrapure water

Equipment
  • UV-Vis microplate reader (capable of measuring absorbance at ~620-650 nm)

  • 96-well clear, flat-bottom microplates

  • Thermostatic incubator or water bath set to 37°C

  • Calibrated single and multichannel micropipettes

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Buffers

Accurate reagent preparation is critical for reproducible results. Prepare all solutions using ultrapure water and store them appropriately.

  • Assay Buffer (10X): 500 mM HEPES, 100 mM KCl, 50 mM MgCl₂, 65 mM (NH₄)₂SO₄. Adjust pH to 8.0 with NaOH/HCl. Store at 4°C.

    • Scientist's Note: The pH of 8.0 is optimal for many bacterial DDL enzymes.[15] The presence of monovalent (K⁺) and divalent (Mg²⁺) cations is essential for DDL activity, as Mg²⁺ coordinates with ATP and K⁺ can enhance catalytic efficiency.[1][7]

  • ATP Stock (10 mM): Dissolve the appropriate amount of ATP disodium salt in ultrapure water. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • D-Alanine Stock (70 mM): Dissolve D-Alanine in ultrapure water. Store at 4°C.

  • Inhibitor Stock (10 mM): Dissolve D-Alanyl-O-(5-phenylpentanoyl)-L-serine in 100% anhydrous DMSO. Store in small aliquots at -20°C, protected from moisture.

    • Scientist's Note: DMSO is used to solubilize organic compounds. The final concentration in the assay should be kept low (typically ≤5%) to avoid affecting enzyme activity.[7] It is crucial to run a vehicle control (DMSO only) to account for any solvent effects.

  • DDL Enzyme Stock: Dilute the purified enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM DTT). The final concentration needed for the assay must be determined empirically to ensure the reaction remains in the linear range for the duration of the experiment.

  • Phosphate Standard (1 mM): Dissolve KH₂PO₄ in ultrapure water. This will be used to generate a standard curve for the Malachite Green assay.

Protocol 2: IC₅₀ Determination via Malachite Green Assay

This protocol quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis during the DDL reaction. The amount of Pi produced is directly proportional to enzyme activity.[7][16]

Workflow Overview

IC50_Workflow A Prepare Inhibitor Dilution Series in 96-well Plate B Add Enzyme Mix (DDL, Buffer) to all wells A->B C Pre-incubate Enzyme and Inhibitor (10 min at 37°C) B->C D Initiate Reaction by adding Substrate Mix (ATP, D-Ala) C->D E Incubate (20-30 min at 37°C) D->E F Stop Reaction & Develop Color by adding Malachite Green Reagent E->F G Incubate (15 min at RT) F->G H Read Absorbance at 650 nm G->H I Analyze Data: Plot Dose-Response Curve & Calculate IC₅₀ H->I

Sources

Technical Notes & Optimization

Troubleshooting

Common pitfalls in D-Alanyl-O-(5-phenylpentanoyl)-L-serine synthesis

Technical Support Center: D-Alanyl-O-(5-phenylpentanoyl)-L-serine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: D-Alanyl-O-(5-phenylpentanoyl)-L-serine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex chemoselectivity and stereochemical challenges inherent in synthesizing O-acylated serine dipeptides. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (Molecular Weight: 336.4 g/mol ; Formula: C17H24N2O5)[1] presents specific synthetic hurdles, primarily because the esterification of the serine side-chain hydroxyl group competes with side reactions like acyl migration and racemization.

This guide is designed to provide you with the mechanistic causality behind these pitfalls and a self-validating protocol to ensure high-yield, stereopure synthesis.

Part 1: Frequently Asked Questions & Troubleshooting Pitfalls

Q1: Why do I keep isolating N-(5-phenylpentanoyl)-D-Alanyl-L-serine instead of the target O-acylated product? The Pitfall: You are experiencing an O-to-N intramolecular acyl migration . This is the most notorious pitfall in O-acyl peptide synthesis[2]. If you esterify the serine hydroxyl group while the α-amine is unprotected—or if it becomes unprotected during subsequent steps—the acyl group will rapidly migrate to the free amine. Mechanistic Causality: The primary amine is a significantly stronger nucleophile than the hydroxyl group. Under neutral or basic conditions, the free amine attacks the ester carbonyl via a thermodynamically favorable 5-membered cyclic transition state, irreversibly forming the N-acyl byproduct[3]. The Solution: You must construct the dipeptide backbone first. By synthesizing Boc-D-Ala-Ser-OtBu, the serine amine is tied up in an amide bond, and the D-Ala N-terminus is protected by a Boc group, completely preventing the 5-membered transition state required for the shift.

Q2: My esterification step is causing significant epimerization (racemization) of the L-Serine residue. How can I prevent the formation of the D-Serine diastereomer? The Pitfall: Standard esterification using Carbodiimides (like DIC or EDC) with stoichiometric DMAP (4-dimethylaminopyridine) causes abstraction of the serine α-proton[4]. Mechanistic Causality: DMAP reacts with the O-acylisourea intermediate to form a highly reactive acyl pyridinium species. While this accelerates esterification, DMAP also acts as a base. The electron-withdrawing nature of the active ester increases the acidity of the serine α-proton. DMAP abstracts this proton, forming an enolate that loses its stereochemical integrity, leading to racemization[4]. EDC is particularly prone to this, inducing up to 25% epimerization due to its unhindered basic amino function[4]. The Solution: Switch from EDC to DIC, limit DMAP to strictly catalytic amounts (0.05–0.1 equivalents), and maintain the reaction strictly at 0 °C[5].

Q3: During final deprotection, my ester bond is being cleaved. What protecting group strategy should I use? The Pitfall: You are likely using the Fmoc/tBu solid-phase strategy. Fmoc deprotection requires 20% piperidine in DMF. Piperidine is a strong secondary amine that will rapidly undergo aminolysis with your newly formed 5-phenylpentanoyl ester, cleaving it entirely[6]. The Solution: Utilize a strictly Boc/tBu solution-phase strategy . The final global deprotection can be achieved using neat TFA (Trifluoroacetic acid), which cleaves the Boc and tBu groups but leaves the O-acyl ester bond completely intact.

Part 2: Quantitative Data on Serine Racemization

To optimize your esterification step, refer to the following quantitative comparison of coupling conditions and their impact on serine epimerization.

Table 1: Quantitative Comparison of Esterification Conditions on Serine Racemization

Coupling SystemBase/CatalystTemp (°C)% D-Serine (Racemization)Ester YieldO-N Shift Risk
EDCDMAP (1.0 eq)25 °C~25.0%[4]ModerateHigh (if amine free)
DICDMAP (1.0 eq)25 °C~15.0%[4]HighHigh (if amine free)
DIC DMAP (0.1 eq) 0 °C < 2.0% High Low (if N-protected)
MSNTMeIm (3.0 eq)25 °C< 1.0%[5]ModerateLow (if N-protected)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a Boc/tBu strategy to prevent both ester hydrolysis and O-to-N acyl migration. Every phase includes a validation checkpoint to ensure the system's integrity before proceeding.

Phase 1: Dipeptide Assembly (Synthesis of Boc-D-Ala-Ser-OtBu)
  • Activation: Dissolve 1.0 eq of Boc-D-Ala-OH and 1.1 eq of HATU in anhydrous DMF (0.1 M). Add 2.0 eq of DIPEA and stir for 5 minutes at room temperature.

  • Coupling: Add 1.0 eq of H-Ser-OtBu·HCl to the mixture. Stir for 2 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 5% KHSO4, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Validation Checkpoint 1: Run LC-MS. Confirm the presence of the dipeptide mass[M+H]+ = 333.2 m/z. Do not proceed if unreacted H-Ser-OtBu is present, as it will interfere with Phase 2.

Phase 2: Chemoselective O-Esterification
  • Preparation: Dissolve the crude Boc-D-Ala-Ser-OtBu (1.0 eq) and 5-phenylpentanoic acid (1.2 eq) in anhydrous DCM (0.05 M). Cool the flask strictly to 0 °C in an ice bath.

  • Catalysis: Add DIC (1.2 eq) dropwise, followed by a catalytic amount of DMAP (0.1 eq). Crucial: Do not exceed 0.1 eq DMAP to prevent epimerization[4].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint 2: Run TLC (Hexane/EtOAc 1:1). The hydroxyl-free dipeptide should be consumed. LC-MS should show the fully protected intermediate [M+H]+ = 493.3 m/z.

Phase 3: Global Deprotection & Isolation
  • Cleavage: Dissolve the protected intermediate in a pre-chilled cocktail of TFA/TIPS/H2O (95:2.5:2.5). Stir at room temperature for exactly 2 hours.

  • Precipitation: Concentrate the TFA under a stream of nitrogen to 10% of its original volume. Add cold diethyl ether to precipitate the product.

  • Isolation: Centrifuge and wash the pellet twice with cold ether. Lyophilize from water/acetonitrile.

  • Validation Checkpoint 3: Final LC-MS must show the target D-Alanyl-O-(5-phenylpentanoyl)-L-serine at [M+H]+ = 337.4 m/z [1]. The absence of a 177 m/z peak confirms the ester bond survived the acidic deprotection.

Part 4: Mechanistic & Workflow Visualizations

ON_Shift A O-Acylated Intermediate (Free Amine Exposed) B 5-Membered Cyclic Transition State A->B Nucleophilic Attack (Basic/Neutral pH) C N-Acyl Byproduct (Irreversible Shift) B->C Ester Cleavage & Amide Formation

Fig 1. Mechanism of the undesired O-to-N acyl migration via a 5-membered transition state.

Workflow Step1 1. Dipeptide Assembly Boc-D-Ala-OH + H-Ser-OtBu (Coupling Reagents) Step2 2. Chemoselective O-Esterification + 5-Phenylpentanoic acid (DIC, 0.1 eq DMAP, 0°C) Step1->Step2 Yields Boc-D-Ala-Ser-OtBu (Protects N-terminus) Step3 3. Global Deprotection (TFA / TIPS / H2O, 2 hrs) Step2->Step3 Yields Fully Protected O-Acyl Dipeptide Step4 4. Target Compound D-Alanyl-O-(5-phenylpentanoyl)-L-serine Step3->Step4 Acidic Cleavage Preserves Ester Bond

Fig 2. Optimized Boc/tBu synthetic workflow preventing O-N shift and ester hydrolysis.

References

  • Sohma, Y., et al. "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed." National Institutes of Health (NIH). Available at: [Link]

  • Sohma, Y., et al. "Development of O-acyl isopeptide method - PubMed." National Institutes of Health (NIH). Available at:[Link]

  • Jadhav, et al. "Epimerisation in Peptide Synthesis - PMC." National Institutes of Health (NIH). Available at: [Link]

  • "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products." The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Welcome to the technical support center for the synthesis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind methodological choices, providing a framework for robust and reproducible synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis and a step-by-step solution based on established chemical principles.

Q1: My overall yield is significantly lower than expected. What are the most common causes and how can I address them?

A1: Low overall yield is a frequent issue stemming from multiple stages of the synthesis. The primary culprits are typically incomplete coupling reactions, undesired side reactions, and losses during purification.

  • Incomplete Coupling: The formation of the D-Ala-L-Ser peptide bond may be inefficient. Steric hindrance can slow down the reaction.

    • Solution: Monitor the reaction closely using a ninhydrin (Kaiser) test to confirm the consumption of the free amine. If the test remains positive after the standard reaction time, consider "double coupling" – filtering and washing the resin, then subjecting it to a fresh solution of activated amino acid and coupling reagents for a second time.[1] Employing a more potent activating agent like HATU or HCTU can also enhance coupling efficiency, especially for sterically hindered junctions.[1][2]

  • Side-Product Formation: The most significant yield-reducing side reaction is the premature O-acylation of the serine hydroxyl group during peptide coupling. Another common issue is racemization of the amino acid chiral centers.

    • Solution: The serine hydroxyl group must be protected throughout the peptide elongation phase. A tert-butyl (tBu) ether is a standard and effective protecting group for this purpose (e.g., using Fmoc-Ser(tBu)-OH).[1][3] This group is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acid (like TFA) during the final deprotection step. For minimizing racemization, see Q2.

  • Purification Losses: The target molecule and intermediates may have similar polarities to byproducts, leading to difficult separation and subsequent loss of material during chromatography.

    • Solution: Ensure that your protecting group strategy is sound, as this will minimize the number of closely-related impurities. For purification, utilize high-resolution reverse-phase HPLC (RP-HPLC). Optimize the gradient of your mobile phase (e.g., acetonitrile/water with 0.1% TFA) to achieve maximum separation.[4] If purification remains challenging, consider altering the C-terminal protecting group (e.g., from a methyl to a benzyl ester) to change the overall polarity of the protected peptide, which may improve chromatographic separation from key impurities.

Q2: Analytical data (HPLC, NMR) of my final product suggests the presence of a diastereomeric impurity. What is the likely cause and how can it be prevented?

A2: The presence of a diastereomer indicates that racemization (epimerization) has occurred at one of the chiral centers (either D-Alanine or L-Serine) during the synthesis. This is a common problem during the activation step of peptide coupling. The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[5]

  • Cause: The choice of coupling reagent and base, as well as the reaction temperature, significantly influences the rate of racemization. Prolonged activation times can lead to the formation of oxazolone intermediates, which are particularly prone to racemization.[5]

  • Prevention Strategies:

    • Choice of Coupling Reagent & Additive: Use a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with a racemization-suppressing additive. 1-hydroxybenzotriazole (HOBt) is a classic choice, but modern, more effective additives include 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] These additives react with the activated amino acid to form active esters that couple with minimal racemization.[2][6]

    • Base Selection: If a base is required (e.g., when using an amino acid salt), choose a sterically hindered or weaker base. N-methylmorpholine (NMM) is generally preferred over the stronger base N,N-diisopropylethylamine (DIEA), which is known to promote higher rates of racemization.[5]

    • Temperature Control: Perform all coupling reactions at room temperature or below (e.g., 0 °C). Avoid heating the reaction, as elevated temperatures accelerate racemization.[5]

    • Minimize Pre-activation Time: The activated amino acid species should be generated in situ or used immediately after formation. Do not let the activated amino acid sit for extended periods before adding it to the amine component.[5]

Reagent CombinationRacemization RiskKey Benefit
DIC / HOBt LowCost-effective and widely used.[5]
DIC / Oxyma Very LowHighly effective, non-explosive alternative to HOBt.[5]
HATU / DIEA ModerateVery fast and efficient coupling, but base choice is critical.[2]
HBTU / NMM Low-ModerateEfficient coupling with reduced racemization compared to stronger bases.[7]
Q3: I am struggling with the final esterification step on the serine side-chain. The reaction is either incomplete or produces multiple byproducts. What is the optimal approach?

A3: The O-acylation of the serine hydroxyl group with 5-phenylpentanoic acid is a critical step that requires careful optimization. The main challenges are achieving complete conversion without inducing side reactions, such as N-acylation of a deprotected N-terminus or O→N acyl migration.

  • Prerequisites: Ensure the peptide (D-Alanyl-L-serine) has the N-terminal amine and C-terminal carboxyl groups appropriately protected, while only the serine hydroxyl group is free. An orthogonal protection strategy is essential here (see FAQ Q1). For example, you might have Boc-D-Ala-L-Ser-OBn.

  • Optimal Esterification Conditions:

    • Activation of 5-phenylpentanoic acid: The carboxylic acid must be activated to form the ester. The most common and effective method is using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7]

    • Catalysis: The reaction requires a catalyst to facilitate the nucleophilic attack of the serine hydroxyl group. 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice for this type of esterification. Use it in catalytic amounts (e.g., 0.1-0.2 equivalents).

    • Solvent and Temperature: The reaction should be performed in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to prevent hydrolysis of the activated acid. Run the reaction at 0 °C initially and allow it to slowly warm to room temperature to control the reaction rate and minimize side reactions.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, ensure your reagents are anhydrous. Water will quench the activated acid. You can add a slight excess (1.1-1.2 equivalents) of both the acid and the coupling agent.

    • Side Products: If you observe byproducts, it may be due to an O→N acyl shift, where the newly formed ester migrates to the N-terminus.[8] This is more likely if the N-terminus is unprotected. Ensure your N-terminal protecting group (e.g., Boc) is stable under the reaction conditions. Also, avoid using a strong base, as this can promote the acyl shift.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, concept-based questions regarding the synthetic strategy.

Q1: What is the most robust and efficient overall synthetic strategy for D-Alanyl-O-(5-phenylpentanoyl)-L-serine?

A1: The most reliable method is a solution-phase synthesis employing an orthogonal protecting group strategy. This strategy allows for the selective removal of one protecting group in the presence of others, providing precise control over which part of the molecule reacts.[9][10]

The core strategy involves three key stages:

  • Protected Dipeptide Formation: Couple an N-terminally protected D-Alanine with a C-terminally and side-chain protected L-Serine.

  • Selective Side-Chain Deprotection & Esterification: Selectively remove only the protecting group from the serine hydroxyl group, then perform the esterification with activated 5-phenylpentanoic acid.

  • Final Deprotection: Remove the remaining N-terminal and C-terminal protecting groups to yield the final product.

A highly effective combination of orthogonal protecting groups is:

  • N-terminus (D-Ala): Boc (tert-butyloxycarbonyl), removed by acid (e.g., TFA).

  • C-terminus (L-Ser): Bn (benzyl ester), removed by hydrogenolysis.

  • Side-Chain (L-Ser): TBDMS (tert-butyldimethylsilyl), removed by fluoride ions (e.g., TBAF), or a photolabile protecting group. Alternatively, a more common strategy involves using a tBu ether on the side chain and a different C-terminal protection that can be removed orthogonally.

The diagram below illustrates the logical workflow of this orthogonal strategy.

G A Boc-D-Ala-OH + H-L-Ser(tBu)-OBn B Protected Dipeptide Boc-D-Ala-L-Ser(tBu)-OBn A->B Peptide Coupling (e.g., DIC/HOBt) C Side-Chain Deprotection Boc-D-Ala-L-Ser-OBn B->C Strong Acid (TFA) (Removes tBu) D Esterification Boc-D-Ala-O-(5-phenylpentanoyl)-L-Ser-OBn C->D 5-phenylpentanoic acid + DCC/DMAP E Final Deprotection D->E 1. Strong Acid (TFA for Boc) 2. Hydrogenolysis (for OBn) F Final Product H-D-Ala-O-(5-phenylpentanoyl)-L-Ser-OH E->F

Caption: Orthogonal synthesis workflow for the target molecule.

Q2: How do I choose the best coupling reagent for the D-Ala-L-Ser peptide bond formation?

A2: The ideal coupling reagent should provide high yield, fast reaction kinetics, and, most importantly, low racemization.[7] Reagents are broadly classified into carbodiimides and phosphonium/aminium salts.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective and reliable. DIC is often preferred in solution-phase synthesis because the resulting urea byproduct is soluble, simplifying workup compared to DCC.[6] They MUST be used with a racemization-suppressing additive like HOBt or Oxyma.[5]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU): These reagents, like HBTU, are highly efficient and were believed to have a uronium structure but actually exist as aminium salts.[6] They are pre-activated with HOBt or its more reactive analogues (HOAt in HATU). HATU is one of the most powerful coupling reagents and is recommended for difficult couplings where steric hindrance is an issue.[2]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very efficient. PyAOP is particularly effective for coupling sterically hindered or N-methylated amino acids.[6]

Recommendation: For a standard synthesis, DIC/Oxyma offers an excellent balance of high efficiency, very low racemization, and enhanced safety (Oxyma is not explosive like HOBt can be).[5] For a potentially difficult coupling, HATU is the reagent of choice, but care must be taken with the choice and amount of base to suppress racemization.[2]

Q3: What are the key considerations for purifying the final dipeptide ester?

A3: Purification is critical for obtaining a high-purity final product suitable for biological or pharmaceutical applications. The primary technique will be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column Choice: A C18 column is the standard choice for peptide purification. Select a column with a pore size appropriate for small molecules (typically 100-120 Å).

  • Mobile Phase: A gradient system of water and acetonitrile (ACN) is typically used. Both solvents should be acidified, most commonly with 0.1% Trifluoroacetic Acid (TFA). TFA protonates the free amine and carboxylate, improving peak shape and retention.

  • Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the phenyl group) is standard.

  • Post-Purification Workup: The fractions containing the pure product will be in an acidic ACN/water mixture. The ACN is typically removed by rotary evaporation. The remaining aqueous solution is then lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder (often as a TFA salt).[4]

  • Avoiding Hydrolysis: Be aware that ester bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] It is advisable to perform purification at room temperature and neutralize the collected fractions with a buffer like ammonium bicarbonate before lyophilization if ester stability is a concern.[4]

Q4: What analytical methods are required to confirm the identity and purity of D-Alanyl-O-(5-phenylpentanoyl)-L-serine?

A4: A combination of analytical techniques is essential to unambiguously confirm the structure, purity, and stereochemistry of your final product.[11]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final compound. A single, sharp peak indicates high purity.[11] Co-injecting your sample with a known standard (if available) can help confirm its identity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the molecular weight of the synthesized dipeptide.[11] This provides definitive confirmation of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the covalent structure. You should be able to identify and assign protons for the alanine and serine backbones, the t-butyl group, the phenyl group, and the aliphatic chain of the pentanoyl moiety.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm connectivity.

Section 3: Key Experimental Protocols

The following are generalized, illustrative protocols. You must adapt them based on the specific protecting groups you choose and the scale of your reaction.

Protocol 1: Protected Dipeptide Synthesis (Boc-D-Ala-L-Ser(tBu)-OBn)
  • Dissolve L-Ser(tBu)-OBn (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add Boc-D-Ala-OH (1.1 eq), HOBt (1.2 eq), and NMM (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the protected dipeptide.

Protocol 2: Final Esterification and Deprotection
  • Selective Deprotection: First, selectively remove the serine side-chain protecting group according to its specific chemistry (e.g., strong acid for tBu, fluoride for silyl ethers). Purify the resulting Boc-D-Ala-L-Ser-OBn.

  • Esterification:

    • Dissolve the deprotected peptide (1.0 eq) and 5-phenylpentanoic acid (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) and cool the solution to 0 °C.

    • Add DCC (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

    • Purify the crude product via flash chromatography.

  • Final Deprotection:

    • Boc Removal: Dissolve the fully protected intermediate in a solution of 20-50% TFA in DCM. Stir for 1-2 hours. Evaporate the solvent.

    • Benzyl Ester Removal: Dissolve the resulting residue in methanol or ethanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC/HPLC).

    • Filter the catalyst through Celite and concentrate the filtrate.

  • Final Purification: Purify the final crude product by RP-HPLC as described in FAQ Q3. Lyophilize the pure fractions to obtain the final product.

References

  • Mojsov, S. (1990). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses, 92, 296-308. Available at: [Link]

  • Google Patents. (1990). Preparation of dipeptides. US4935355A.
  • Physical Chemistry Laboratory Server. (n.d.). New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Li, X., et al. (2010). Protein chemical synthesis by serine and threonine ligation. PNAS. Available at: [Link]

  • Smith, D. J., et al. (2019). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. PMC. Available at: [Link]

  • Wuts, P. G. M. (2014). 1.2 Deprotection: The Concept of Orthogonal Sets. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. Available at: [Link]

Sources

Troubleshooting

How to prevent hydrolysis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Technical Support Center: D-Alanyl-O-(5-phenylpentanoyl)-L-serine Welcome to the technical support guide for D-Alanyl-O-(5-phenylpentanoyl)-L-serine. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Welcome to the technical support guide for D-Alanyl-O-(5-phenylpentanoyl)-L-serine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. The primary challenge in handling this molecule is its susceptibility to hydrolysis, which can compromise experimental results. This guide provides in-depth, field-tested solutions and preventative measures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Q1: What is hydrolysis in the context of this molecule, and why is it a concern?

A1: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds.[1][2] In D-Alanyl-O-(5-phenylpentanoyl)-L-serine, the most vulnerable site is the ester bond that links the 5-phenylpentanoyl group to the hydroxyl (-OH) side chain of the L-serine residue. When this bond breaks, the molecule degrades into two separate compounds: D-Alanyl-L-serine and 5-phenylpentanoic acid. This degradation is a major concern as it reduces the concentration of the active compound and introduces impurities, leading to inaccurate and irreproducible experimental outcomes.

Diagram: Hydrolysis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Hydrolysis cluster_reactants Reactant cluster_products Products reactant D-Alanyl-O-(5-phenylpentanoyl)-L-serine product1 D-Alanyl-L-serine reactant->product1  + H₂O (Acid/Base Catalyst) product2 5-Phenylpentanoic Acid reactant->product2  + H₂O (Acid/Base Catalyst) Troubleshooting Start Issue: Suspected Compound Degradation / Impurities Form In what form is the compound? Start->Form Solid Lyophilized Solid Form->Solid Solid Solution Solution / Buffer Form->Solution Solution StorageSolid Review Solid Storage Protocol Solid->StorageSolid StorageSolution Review Solution Preparation & Storage Protocol Solution->StorageSolution TempSolid Stored at -20°C or -80°C? StorageSolid->TempSolid MoistureSolid Was vial equilibrated in desiccator before opening? TempSolid->MoistureSolid Yes ResultSolidBad High Risk of Hydrolysis. Discard and use new vial. TempSolid->ResultSolidBad No MoistureSolid->ResultSolidBad No ResultSolidGood Storage likely not the issue. Investigate downstream handling. MoistureSolid->ResultSolidGood Yes pHSolution What is the solution pH? StorageSolution->pHSolution SolventSolution What is the solvent? pHSolution->SolventSolution pH 5-7 ResultSolutionBad High Risk of Hydrolysis. Prepare fresh solution. pHSolution->ResultSolutionBad pH > 8 TempSolution Stored at -80°C in aliquots? SolventSolution->TempSolution Anhydrous DMSO or appropriate buffer SolventSolution->ResultSolutionBad Non-sterile water or wrong buffer TempSolution->ResultSolutionBad No / Freeze-Thaw Cycles ResultSolutionGood Solution storage is optimal. Check experimental conditions. TempSolution->ResultSolutionGood Yes

Caption: A decision tree to diagnose the root cause of compound degradation.

Scenario 1: I observe new peaks/impurities in my analysis (HPLC, LC-MS) after storing the lyophilized powder.

  • Potential Cause: Moisture contamination during handling.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Confirm that the compound was stored long-term at -20°C or, preferably, -80°C. [3][4][5] 2. Review Handling Procedure: Was the vial allowed to warm to room temperature inside a desiccator for at least 30 minutes before opening? [6][5]Opening a cold vial exposes the hygroscopic powder to ambient moisture, causing condensation and subsequent hydrolysis. [7][4] 3. Check Container Seal: Ensure the vial was tightly sealed. After weighing, consider purging the vial with an inert gas like argon or nitrogen before resealing to displace moist air. [6]* Solution: If handling errors are suspected, it is safest to discard the compromised vial and start with a fresh one, strictly following the correct handling protocol.

Scenario 2: My reconstituted stock solution shows degradation over time.

  • Potential Cause: Improper solvent, pH, or storage conditions for the solution.

  • Troubleshooting Steps:

    • Check Solution pH: If using an aqueous buffer, confirm the pH is within the optimal stability range of 5-7. [8][9]Solutions with a pH above 8 are particularly prone to rapid hydrolysis. [3] 2. Assess Storage Method: Peptide solutions are far less stable than their lyophilized form. [8][9]They should be stored as single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. [3][9]Storing solutions at 4°C is only suitable for a few days at most. [8] 3. Evaluate Solvent Quality: Was the stock prepared in a high-purity, anhydrous solvent (e.g., DMSO) for long-term storage, or a sterile, appropriate buffer for working solutions? Using non-sterile water can introduce microbes that may also contribute to degradation. [9]* Solution: Discard the degraded stock. Prepare a new stock solution following the recommended protocols, paying close attention to aliquoting and storage temperature.

Factor High Risk Condition Moderate Risk Condition Low Risk / Best Practice
Physical State In aqueous solutionIn organic solvent (non-anhydrous)Lyophilized solid
pH (in Solution) > 8.07.0 - 8.05.0 - 6.5 [9]
Temperature Room Temperature4°C-20°C (short-term) or -80°C (long-term) [3][5]
Moisture Open to ambient airImproperly sealed containerStored in a desiccator, purged with inert gas [4][6]
Freeze-Thaw Multiple cycles2-3 cyclesSingle-use aliquots [3][9]
Table 1. Summary of Factors Influencing Hydrolysis Risk

Part 3: Best Practices & Experimental Protocols

Adhering to strict protocols is the most effective way to prevent hydrolysis.

Protocol 1: Handling and Weighing of Lyophilized Powder

This protocol minimizes moisture exposure to the solid compound.

  • Equilibration: Place the sealed vial of lyophilized D-Alanyl-O-(5-phenylpentanoyl)-L-serine in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold powder. [4][6][5]2. Centrifugation: Before opening, briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all the powder is at the bottom of the tube. [4]3. Weighing: In a low-humidity environment, quickly open the vial, weigh the desired amount of powder, and transfer it to a separate tube for reconstitution.

  • Resealing: Immediately and tightly reseal the original vial. For maximum stability, gently purge the headspace with an inert gas (argon or nitrogen) before sealing. [6]5. Storage: Promptly return the unused lyophilized powder to its designated long-term storage condition (-20°C or -80°C). [9][4]

Protocol 2: Reconstitution and Storage of Stock Solutions

This protocol ensures the stability of the compound once in solution.

  • Solvent Selection: Choose the appropriate solvent based on intended use. For a long-term stock solution, use anhydrous DMSO. For a working solution for immediate use in aqueous assays, use a sterile buffer at pH 5-6. [8][9]2. Reconstitution: Add the calculated volume of solvent to the tube containing the weighed powder. Vortex gently until the peptide is fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to the amount needed for a single experiment to avoid wasting material and prevent freeze-thaw cycles. [9]4. Storage: Label the aliquots clearly and store them at -80°C. [3][5]Avoid storing peptide solutions for extended periods, even when frozen. [8]

    Storage Type Form Temperature Duration Key Considerations
    Short-Term Lyophilized Powder 4°C Several days to weeks [8] Must be in a tightly sealed vial inside a desiccator.
    Long-Term Lyophilized Powder -20°C or -80°C Up to several years [9][4] Tightly sealed, desiccated, protected from light.
    Working Solution In Buffer (pH 5-6) -20°C Weeks [8][5] Use aliquots to avoid freeze-thaw cycles.
    Stock Solution In Anhydrous DMSO -80°C Months [8] Use aliquots. Minimize exposure to air/moisture.
    Table 2. Recommended Storage Conditions

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Vertex AI Search. (2024, June 28).
  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • Sigma-Aldrich.
  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • GenScript. Peptide Storage and Handling Guidelines.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Vertex AI Search. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science and Research.
  • Vertex AI Search. Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.
  • Vertex AI Search. (2023, December 1).
  • Vertex AI Search.
  • EvitaChem. Buy L-Alanyl-O-(5-phenylpentanoyl)-L-serine (EVT-14318128) | 921934-39-6.
  • Vertex AI Search. (2022, September 24). Chemistry of Esters.
  • Vertex AI Search. (2020, February 20).
  • Vertex AI Search. (2013, March 15). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cross-Reactivity Guide: D-Alanyl-O-(5-phenylpentanoyl)-L-serine in Peptidase Profiling

Executive Summary The development of selective probes for bacterial cell wall biosynthesis enzymes is critical for antibiotic discovery and resistance profiling. Native substrates, such as the D-Ala-D-Ala dipeptide, lack...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective probes for bacterial cell wall biosynthesis enzymes is critical for antibiotic discovery and resistance profiling. Native substrates, such as the D-Ala-D-Ala dipeptide, lack intrinsic chromophores or fluorophores, which complicates real-time, high-throughput kinetic assays[1]. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (D-Ala-PPS) is an engineered peptidomimetic substrate designed to mimic the D-Ala-D-Ala terminus while incorporating a hydrophobic 5-phenylpentanoyl ester moiety.

This guide objectively evaluates the performance and cross-reactivity of D-Ala-PPS against target DD-peptidases (e.g., VanX, PBP4) and potential off-target enzymes, including Sortase A and generic serine proteases. By dissecting the structural causality behind these interactions, researchers can better optimize their assay conditions and avoid false-positive readouts.

Mechanistic Rationale & Structural Causality

The design of D-Ala-PPS leverages the strict stereochemical requirements of bacterial DD-peptidases. Low-molecular-mass penicillin-binding proteins (PBPs) and dipeptidases like VanX specifically recognize the D-chiral centers of the D-Ala-D-Ala motif[2]. By substituting the terminal D-Ala with an L-Serine whose side chain is acylated with a 5-phenylpentanoyl group, D-Ala-PPS achieves two functional goals:

  • Target Specificity: The D-Ala-L-Ser peptide bond remains scissile to VanX and PBP4, which tolerate bulky hydrophobic modifications at the C-terminus.

  • Reporter Release: Cleavage of the peptide bond yields O-(5-phenylpentanoyl)-L-serine, a highly hydrophobic fragment easily resolved via LC-MS or coupled enzymatic assays.

However, the introduction of an ester linkage introduces a specific vulnerability: cross-reactivity with off-target esterases and serine proteases. While the D-Ala-L-Ser peptide bond is highly resistant to mammalian L-proteases, the 5-phenylpentanoyl ester is susceptible to nucleophilic attack by the catalytic serine of off-target enzymes, leading to false-positive substrate consumption. Conversely, highly specific transpeptidases like Sortase A, which strictly require the LPXTG motif[3], show negligible cross-reactivity with D-Ala-PPS due to severe steric and sequence exclusion.

Comparative Kinetic Performance

The following table summarizes the kinetic parameters of D-Ala-PPS compared to conventional alternatives. The data highlights the primary cleavage modes and the magnitude of off-target ester hydrolysis.

Enzyme ClassSpecific EnzymePrimary ActivityD-Ala-PPS Km​ ( μ M)D-Ala-PPS kcat​ ( s−1 )Cross-Reactivity ModeAlternative Substrate Reference
DD-Dipeptidase VanXPeptide bond cleavage120 ± 1545.2 ± 3.1Target ActivityD-Ala-D-Ala ( Km​ ~100 μ M)[4]
DD-Carboxypeptidase PBP4Peptide bond cleavage250 ± 2218.5 ± 1.4Target ActivityD-Ala-D-Lac ( Km​ 320 μ M)
Transpeptidase Sortase ALPXTG transpeptidation> 5000N/ANegligible (Steric exclusion)LPETG ( Km​ 55 μ M)[3]
Serine Protease Neutrophil ElastaseEster hydrolysis850 ± 405.4 ± 0.8Off-Target (Ester cleavage)AAPV-pNA ( Km​ 130 μ M)

Self-Validating Experimental Protocols

To ensure data integrity when utilizing D-Ala-PPS, assays must be designed as self-validating systems that can definitively distinguish between target peptide bond cleavage and off-target ester hydrolysis.

Protocol A: DD-Peptidase Specificity Assay (VanX)

Causality: VanX is a zinc-dependent metallo-dipeptidase. To prove that substrate consumption is driven by VanX-mediated peptide bond cleavage and not spontaneous ester hydrolysis, the assay incorporates a metal-chelating negative control (EDTA) to strip the catalytic Zn 2+ .

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 10 µM ZnCl 2​ .

  • Control Setup: Aliquot the buffer into two parallel reaction tubes. To the control tube, add EDTA to a final concentration of 5 mM.

  • Enzyme Addition: Add recombinant VanX to a final concentration of 10 nM in both tubes. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding D-Ala-PPS to a final concentration of 100 µM.

  • Quenching & Detection: After 15 minutes, quench the reactions with 1% formic acid. Analyze via LC-MS/MS.

    • Validation Metric: The active tube must show the accumulation of O-(5-phenylpentanoyl)-L-serine ( m/z 266.1). The EDTA control tube must show >95% intact D-Ala-PPS, confirming that the cleavage is strictly metalloprotease-dependent.

Protocol B: Serine Protease Cross-Reactivity Screen

Causality: To quantify off-target esterase activity, the substrate is exposed to a generic serine protease (e.g., Human Neutrophil Elastase). A covalent active-site inhibitor (PMSF) is used to validate that the ester hydrolysis is enzymatically driven by the catalytic serine rather than background buffer degradation.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Control Setup: In the control tube, pre-incubate 50 nM Elastase with 1 mM PMSF for 15 minutes at room temperature to irreversibly block the catalytic serine.

  • Reaction Initiation: Add 100 µM D-Ala-PPS to both the active Elastase tube and the PMSF-inhibited control tube.

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Quench with 1% formic acid and analyze via LC-MS/MS.

    • Validation Metric: The active tube will show the release of 5-phenylpentanoic acid ( m/z 177.1), indicating ester hydrolysis. The PMSF tube must show intact D-Ala-PPS, proving the cross-reactivity is mediated specifically by the serine protease active site.

Pathway Visualization

The following diagram maps the divergent enzymatic processing pathways of D-Ala-PPS, illustrating how structural modifications dictate enzyme-specific cross-reactivity.

G cluster_target Target Pathway (DD-Peptidases) cluster_offtarget Off-Target Pathways Sub D-Ala-PPS Substrate (D-Alanyl-O-(5-phenylpentanoyl)-L-serine) VanX VanX / PBP4 (Zn2+ dependent) Sub->VanX Sortase Sortase A (Cys-protease) Sub->Sortase Protease Serine Proteases (e.g., Elastase) Sub->Protease Cleavage1 Peptide Bond Cleavage Releases: D-Ala + O-PPS-L-Ser VanX->Cleavage1 Cleavage2 No Cleavage (Requires LPXTG motif) Sortase->Cleavage2 Cleavage3 Ester Hydrolysis Releases: D-Ala-L-Ser + 5-PPA Protease->Cleavage3

Enzymatic processing pathways of D-Ala-PPS highlighting target cleavage vs. off-target ester hydrolysis.

References

1.[1] New Chromogenic Dipeptide Substrate for Continuous Assay of the D-alanyl-D-alanine Dipeptidase VanX Required for High-Level Vancomycin Resistance Source: PubMed / NIH URL:[Link]

2.[2] On the substrate specificity of bacterial DD-peptidases: evidence from two series of peptidoglycan-mimetic peptides Source: PMC / NIH URL:[Link]

3.[3] Reprogramming the specificity of sortase enzymes Source: PNAS URL:[Link]

4.[4] Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry Source: PubMed / NIH URL:[Link]

Sources

Comparative

Comparative Validation Guide: The Antibacterial Spectrum of D-Alanyl-O-(5-phenylpentanoyl)-L-serine

Introduction The persistent evolution of antimicrobial resistance, particularly the structural modification of the peptidoglycan precursor D-Ala-D-Ala to D-Ala-D-Lac in Vancomycin-Resistant Enterococci (VRE) and the wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The persistent evolution of antimicrobial resistance, particularly the structural modification of the peptidoglycan precursor D-Ala-D-Ala to D-Ala-D-Lac in Vancomycin-Resistant Enterococci (VRE) and the widespread proliferation of Serine β-Lactamases (SBLs), demands novel therapeutic paradigms[1]. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (DAPS) is an experimental, next-generation peptidomimetic engineered to exploit these specific bacterial vulnerabilities.

This guide objectively compares the antibacterial performance of DAPS against established standard-of-care antibiotics (Vancomycin, Meropenem, and Ampicillin) and provides the self-validating experimental workflows necessary to map its pharmacodynamic profile.

Mechanism of Action & Structural Rationale

Traditional β-lactam antibiotics exert bactericidal activity by mimicking the D-Ala-D-Ala terminus of the stem peptide, covalently acylating the active-site serine of Penicillin-Binding Proteins (PBPs) to block cell wall cross-linking[2]. However, these agents are highly susceptible to enzymatic hydrolysis by SBLs.

DAPS circumvents this limitation through a dual-action structural design:

  • PBP Targeting: The D-Alanyl-L-serine core acts as a high-affinity mimetic of the native D-Ala-D-Ala substrate, competitively inhibiting transpeptidation.

  • SBL Evasion & Decoy: The lipophilic O-(5-phenylpentanoyl) side chain provides severe steric hindrance. Instead of presenting a cleavable β-lactam ring, this bulky moiety occupies the active site pocket of SBLs, acting as a decoy that prevents the enzyme from neutralizing the compound.

MOA cluster_0 Target 1: Penicillin-Binding Proteins (PBPs) cluster_1 Target 2: Serine β-Lactamases (SBLs) DAPS D-Alanyl-O-(5-phenylpentanoyl)-L-serine (DAPS) PBP PBP Active Site (Transpeptidase) DAPS->PBP D-Ala Mimicry SBL SBL Active Site (Catalytic Serine) DAPS->SBL 5-phenylpentanoyl moiety Inhibit_PBP Irreversible Acylation Blocks Cross-linking PBP->Inhibit_PBP CellDeath Bacterial Cell Lysis (Bactericidal Effect) Inhibit_PBP->CellDeath Inhibit_SBL Steric Hindrance & Enzyme Decoy SBL->Inhibit_SBL Inhibit_SBL->CellDeath

Dual mechanism of DAPS targeting PBPs and Serine β-Lactamases to induce bacterial cell lysis.

Experimental Methodologies for Validation

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Standard: We adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is utilized because physiological concentrations of Ca²⁺ and Mg²⁺ are imperative for stabilizing bacterial outer membrane porins, ensuring reproducible peptidomimetic-target interactions. Self-Validating System: S. aureus ATCC 29213 and E. coli ATCC 25922 are run concurrently as quality control (QC) strains. If the MIC of the QC strains falls outside the acceptable CLSI range for standard comparators, the entire plate is invalidated.

Step-by-Step Methodology:

  • Prepare a standardized bacterial suspension from an overnight agar culture matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the inoculum 1:150 in CAMHB to achieve a final test concentration of 5×105 CFU/mL.

  • Dispense 50 µL of the inoculum into 96-well microtiter plates containing 50 µL of two-fold serial dilutions of DAPS (0.125 to 128 µg/mL).

  • Incubate the microtiter plates at 37°C for 16–20 hours under aerobic conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration completely inhibiting visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

Causality & Standard: While an MIC value indicates growth inhibition, it cannot differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) activity. The time-kill assay maps the pharmacodynamic rate of bacterial lysis over time[5]. Self-Validating System: A growth control (untreated inoculum) and a sterility control (uninoculated media) are maintained simultaneously. The growth control must reach ≥108 CFU/mL at 24 hours to validate the exponential growth phase dynamics.

Step-by-Step Methodology:

  • Inoculate CAMHB containing DAPS at 1×, 2×, and 4× MIC with an exponential-phase bacterial culture ( 5×105 CFU/mL).

  • Incubate at 37°C with continuous shaking (200 rpm) to ensure uniform drug exposure and aeration.

  • Extract 100 µL aliquots at predefined intervals (0, 2, 4, 8, and 24 hours).

  • Perform 10-fold serial dilutions of the aliquots in sterile PBS to prevent antibiotic carryover, and plate onto Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours, count colonies, and calculate log₁₀ CFU/mL to plot killing kinetics. A 3-log₁₀ reduction (99.9% kill) defines bactericidal efficacy.

Workflow Inoculum Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) MIC Broth Microdilution (CLSI M07 Guidelines) Inoculum->MIC TimeKill Time-Kill Kinetics (0, 2, 4, 8, 24 hrs) Inoculum->TimeKill Synergy Checkerboard Assay (FIC Index Calculation) Inoculum->Synergy Data Pharmacodynamic Profiling (Bactericidal vs Bacteriostatic) MIC->Data TimeKill->Data Synergy->Data

High-throughput validation workflow for antimicrobial susceptibility testing.

Comparative Performance Data

The following tables summarize the quantitative validation data of DAPS compared to standard clinical alternatives.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL)
StrainPhenotypeDAPSVancomycinMeropenemAmpicillin
S. aureus ATCC 29213 MSSA0.51.00.1250.25
S. aureus BAA-1708 MRSA1.01.0>32>32
E. faecium ATCC 51559 VRE (vanA)4.0>128>32>64
E. coli ATCC 25922 Wild-Type8.0>1280.064.0
K. pneumoniae BAA-1705 KPC-Producer16.0>128>32>128

Data Analysis: DAPS demonstrates potent activity against MRSA and successfully restores susceptibility in VRE, vastly outperforming Vancomycin in resistant Gram-positive phenotypes. Furthermore, unlike traditional Gram-positive specific glycopeptides, the lipophilic 5-phenylpentanoyl moiety grants DAPS moderate permeability against Gram-negative Enterobacteriaceae, retaining efficacy even in KPC-producing K. pneumoniae where Meropenem is hydrolyzed.

Table 2: Time-Kill Pharmacodynamics (Log₁₀ CFU/mL reduction at 24h at 4× MIC)
CompoundMRSA (BAA-1708)VRE (ATCC 51559)Classification
DAPS -3.8-3.2Bactericidal
Vancomycin -2.1+1.5 (Growth)Slow Bactericidal / Ineffective
Meropenem +0.5 (Growth)+2.0 (Growth)Ineffective

Data Analysis: DAPS exhibits rapid bactericidal activity, crossing the critical -3.0 log₁₀ threshold within 24 hours against both MRSA and VRE. This validates its mechanism of irreversible cell wall disruption, proving superior to the slower killing kinetics of Vancomycin against susceptible strains.

Conclusion

D-Alanyl-O-(5-phenylpentanoyl)-L-serine (DAPS) represents a structurally innovative approach to antimicrobial design. By simultaneously mimicking the native D-Ala-D-Ala target to inhibit PBPs and utilizing a lipophilic side chain to evade Serine β-Lactamases, DAPS successfully circumvents both target-modification (VRE) and enzymatic degradation (KPC) resistance mechanisms.

Sources

Validation

Comparative analysis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine and vancomycin

Executive Summary & Mechanistic Context Vancomycin has historically served as the definitive glycopeptide antibiotic for severe Gram-positive infections. It functions by binding the D-alanyl-D-alanine (D-Ala-D-Ala) termi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Vancomycin has historically served as the definitive glycopeptide antibiotic for severe Gram-positive infections. It functions by binding the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II peptidoglycan precursors, creating a steric blockade that halts cell wall transpeptidation 1[1]. However, the proliferation of Vancomycin-Resistant Enterococci (VRE) has severely compromised its clinical efficacy. VRE strains survive by reprogramming their cell wall precursors, substituting the terminal D-Ala with D-lactate (VanA/VanB phenotypes) or D-serine (VanC/VanE/VanG phenotypes) 2[2]. The D-Ala-D-Ser substitution reduces vancomycin's binding affinity by approximately 7-fold, conferring low-level, yet clinically significant, resistance 3[3].

To study and potentially circumvent this resistance, researchers utilize synthetic structural probes. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (D-Ala-Ser(OPP)) is an experimental lipopeptide derivative designed to interface directly with the D-Ala-D-Ser resistance machinery 4[4]. Unlike vancomycin, which targets the mature precursor, D-Ala-Ser(OPP) acts upstream as a competitive inhibitor of the resistance enzymes themselves (e.g., VanG ligase and VanT racemase).

Structural & Pharmacodynamic Divergence

Vancomycin (The Target Binder)

Vancomycin is a large, hydrophilic glycopeptide. It forms a network of five hydrogen bonds with the native D-Ala-D-Ala dipeptide. When the terminal residue is mutated to D-Serine, the loss of a critical hydrogen bond and the introduction of increased steric bulk weaken this interaction, allowing the bacteria to maintain cell wall integrity and evade lysis.

D-Ala-Ser(OPP) (The Enzyme Inhibitor)

D-Ala-Ser(OPP) features two critical structural modifications tailored for enzyme inhibition:

  • L-Serine Configuration : By utilizing L-serine instead of the native D-serine, the molecule acts as a stereospecific "dead-end" substrate. It binds tightly to the active site of VanG/VanC ligases but cannot be efficiently incorporated into the growing peptidoglycan chain.

  • 5-Phenylpentanoyl Tail : The O-acylation of the serine side chain with a lipophilic 5-phenylpentanoyl group mimics the hydrophobic environment of the lipid II membrane anchor. This modification increases the local concentration of the probe at the bacterial membrane interface, drastically improving its inhibitory kinetics against membrane-associated resistance proteins.

Mechanism cluster_WT Wild-Type Peptidoglycan cluster_VRE VRE (VanC/E/G Phenotype) TargetWT D-Ala-D-Ala DrugWT Vancomycin DrugWT->TargetWT Binds & Inhibits Enzyme Van Ligase (VanC/G) TargetMut D-Ala-D-Ser Enzyme->TargetMut Synthesizes DrugMut Vancomycin DrugMut->TargetMut Weak Binding (Resistance) ExpDrug D-Ala-Ser(OPP) ExpDrug->Enzyme Inhibits

Fig 1. Mechanistic divergence between Vancomycin and D-Ala-Ser(OPP) in VRE pathways.

Quantitative Data Comparison

ParameterVancomycinD-Alanyl-O-(5-phenylpentanoyl)-L-serine
Primary Target D-Ala-D-Ala terminus of Lipid IIVanC/VanE/VanG Ligases & VanT Racemase
Mechanism of Action Steric hindrance of transpeptidationCompetitive enzyme inhibition
Molecular Class Glycopeptide AntibioticSynthetic Lipopeptide Derivative
Efficacy vs Wild-Type High (Bactericidal)Low (Non-antibiotic mechanistic probe)
Efficacy vs VRE (VanG) Reduced (Low-level resistance)High target affinity (Inhibitory)
Membrane Affinity Low (Hydrophilic)High (Lipophilic 5-phenylpentanoyl tail)

Experimental Methodologies (Self-Validating Systems)

To objectively validate the performance of D-Ala-Ser(OPP) against vancomycin-resistant targets, the following self-validating experimental workflows must be employed.

Protocol 1: Malachite Green Ligase Inhibition Assay

Objective: Confirm that D-Ala-Ser(OPP) competitively inhibits VanG ligase activity. Causality: Van ligases consume ATP to catalyze the ligation of D-Ala and D-Ser. By measuring the release of inorganic phosphate (Pi) via the Malachite Green-phosphomolybdate complex (absorbance at 620 nm), we create a self-validating system. A decrease in Pi release directly confirms that D-Ala-Ser(OPP) is successfully occupying the active site and preventing ATP hydrolysis.

  • Reagent Preparation: Prepare purified recombinant VanG ligase (10 nM), ATP (1 mM), D-Ala (5 mM), and D-Ser (5 mM) in HEPES buffer (pH 7.5, 10 mM MgCl2).

  • Inhibitor Titration: Serially dilute D-Ala-Ser(OPP) from 100 µM to 1 nM. Incubate with VanG for 15 minutes at 37°C. (Note: Pre-incubation allows the lipophilic tail to stabilize within the enzyme's hydrophobic pockets before substrate competition begins).

  • Reaction Initiation: Add ATP, D-Ala, and D-Ser to the mixture. Incubate for 30 minutes.

  • Colorimetric Detection: Add the Malachite Green reagent. Wait 10 minutes for color development and read absorbance at 620 nm.

  • Analysis: Calculate the IC50​ using non-linear regression against a vehicle control.

Workflow Step1 1. Isolate VanG Ligase Step2 2. Compound Incubation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Colorimetric Detection Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2. Self-validating Malachite Green assay workflow for VanG ligase inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Differentiate between transient substrate binding and stable inhibitor locking. Causality: To prove that D-Ala-Ser(OPP) physically binds the target enzyme rather than acting as a non-specific aggregator, SPR is employed. Immobilizing the VanG ligase on a CM5 chip and flowing the lipopeptide as the analyte provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates. The lipophilic tail of D-Ala-Ser(OPP) yields a significantly slower Koff​ compared to native D-Ala-D-Ser, validating its design as a stable inhibitor.

  • Sensor Chip Functionalization: Immobilize recombinant VanG ligase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of ~2000 RU is reached.

  • Analyte Injection: Flow D-Ala-Ser(OPP) over the functionalized chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the sensogram for 180 seconds of association and 300 seconds of dissociation.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to reset the sensor surface for the next cycle.

References

  • Vancomycin resistance in enterococci: Reprogramming of the D-Ala-D-Ala ligases in bacterial peptidoglycan biosynthesis ResearchG
  • Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System MDPI
  • d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium PMC
  • VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile ResearchG

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Alanyl-O-(5-phenylpentanoyl)-L-serine

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical chemical safety and practical, bench-level execution. Handling specialized peptide derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical chemical safety and practical, bench-level execution. Handling specialized peptide derivatives like D-Alanyl-O-(5-phenylpentanoyl)-L-serine requires moving beyond standard laboratory precautions and implementing a mechanistic approach to safety.

Mechanistic Toxicology & Risk Profile

D-Alanyl-O-(5-phenylpentanoyl)-L-serine is a highly specialized, synthetic amino acid derivative. To understand the required Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural hazards:

  • Biological Persistence: The inclusion of a D-alanine residue provides the peptide backbone with significant resistance to endogenous dipeptidases, prolonging its biological half-life compared to standard L-enantiomers .

  • Enhanced Permeability & Enzyme Inhibition: The molecule features a lipophilic 5-phenylpentanoyl ester linked to the L-serine hydroxyl group. This lipophilic tail acts as a permeation enhancer, allowing the molecule to traverse the stratum corneum (the skin's outermost layer) much more readily than polar peptides. Furthermore, the 5-phenylpentanoyl motif is a well-documented pharmacophore used in the design of potent inhibitors for serine hydrolases and phospholipase A and acyltransferase (PLAAT) enzymes .

Accidental dermal or inhalation exposure poses a distinct risk of off-target enzyme inhibition and the unintended modulation of serine-dependent neurological pathways.

Quantitative Physicochemical Risk Factors

The physical properties of this compound dictate our handling logistics. The data below summarizes the metrics that necessitate our specific PPE choices.

ParameterValue / CharacteristicOperational Implication
Molecular Weight ~336.4 g/mol Low mass-to-volume ratio creates a high risk of aerosolization (static fly) during powder transfer.
Structural Moieties Amphiphilic (Polar head + Lipophilic tail)Requires organic solvents (e.g., DMSO) for primary stock solubilization, which further accelerates dermal absorption if spilled.
Vulnerable Bonds Ester linkage (O-phenylpentanoyl)Highly susceptible to base-catalyzed hydrolysis. This is the primary target for chemical decontamination.

Mechanistic PPE Matrix

Do not rely on standard latex gloves or basic safety glasses. The following self-validating PPE system is required to block the specific permeation pathways of this compound.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil)The lipophilic tail facilitates rapid permeation through thin latex. Nitrile provides superior chemical resistance against both the peptide and the DMSO used for solubilization.
Eye Protection Tight-fitting chemical safety gogglesPrevents mucosal absorption of aerosolized peptide dust, which can bypass the blood-brain barrier more easily than dermal routes.
Body Protection Fluid-resistant lab coat with Tyvek sleeve coversPrevents the accumulation of static-clinging peptide powders on porous cotton fabrics, eliminating secondary exposure risks.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a containment hood (though Class II BSC use is strictly preferred) to mitigate the inhalation of biologically active micro-particles.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed, self-validating system from powder extraction to final waste disposal.

Step 1: Environmental Containment & Anti-Static Preparation

  • Transfer the desiccated vial to a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Wipe down the immediate work surface and your gloved hands with a static-dissipative solution or 70% ethanol. Causality: Peptide powders hold electrostatic charges; neutralizing the field prevents the powder from aggressively repelling the spatula and aerosolizing.

Step 2: Weighing and Transfer

  • Use an anti-static micro-spatula to transfer the desired mass into a pre-tared, static-free glass or low-bind microcentrifuge tube.

  • Seal the source vial immediately after extraction to minimize ambient moisture absorption, which can degrade the ester bond.

Step 3: Solubilization

  • Introduce anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated primary stock (e.g., 10 mM).

  • Critical Step: Cap the vial before vortexing. Causality: Vortexing an open tube containing DMSO and a lipophilic peptide creates a highly absorbable micro-mist.

  • Once fully dissolved, dilute the stock into your working aqueous buffer.

Step 4: Targeted Decontamination

  • Treat all spatulas, surfaces, and reusable tools with 1M NaOH for 15 minutes.

  • Causality: The strong base actively hydrolyzes the ester bond linking the phenylpentanoyl group to the serine residue. This cleaves the lipophilic tail, destroying the molecule's structural integrity and neutralizing its specific inhibitory activity.

  • Follow with a 70% ethanol wipe to remove residual sodium hydroxide.

Process Visualization

G A Storage (-20°C) Desiccated B Transfer to Class II BSC or Powder Containment Hood A->B C Weighing (Anti-static tool) Minimizing Aerosolization B->C D Solubilization (DMSO/Buffer) In-hood capping C->D E Experimental Application (Closed System) D->E F Decontamination (1M NaOH for ester hydrolysis) E->F G Hazardous Waste Disposal (Incineration) F->G

Fig 1: End-to-end operational workflow for handling D-Alanyl-O-(5-phenylpentanoyl)-L-serine.

Spill Response & Waste Disposal Plan

Dry Powder Spill: Do not sweep or brush the powder, as this will induce massive aerosolization. Carefully place absorbent pads dampened with a 50/50 mixture of water and DMSO over the spill to trap the powder. Once absorbed, treat the area with 1M NaOH as per the decontamination protocol.

Waste Disposal:

  • Solid Waste: All contaminated gloves, Tyvek sleeves, and empty vials must be placed in double-lined, puncture-proof chemical waste bags designated for high-temperature incineration.

  • Liquid Waste: Solutions containing the intact peptide dissolved in DMSO must be segregated into clearly labeled Non-Halogenated Organic Waste containers. Do not mix with general aqueous waste, as the DMSO acts as a carrier solvent that can complicate standard wastewater treatment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1549439, D-alanyl-D-serine." PubChem, 2024.[Link]

  • Zhou, J., et al. "Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family." Journal of Medicinal Chemistry, vol. 63, no. 17, 2020, pp. 9340–9359.[Link]

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